molecular formula C15H22N2 B10828403 Tacrine (hydrochloride) (hydrate)

Tacrine (hydrochloride) (hydrate)

Cat. No.: B10828403
M. Wt: 230.35 g/mol
InChI Key: VPDYTENLKLVLOR-UHFFFAOYSA-N
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Description

Historical Trajectory of Tacrine (B349632) in Neuropharmacology

First synthesized in 1949, tacrine's primary mechanism of action is the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine (B1216132). wikipedia.org This inhibition leads to increased levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. drugbank.com Research demonstrated its ability to inhibit AChE with an IC50 value of 31 nM and BChE with an IC50 of 25.6 nM. Beyond its anticholinesterase activity, further studies revealed that tacrine also acts as a histamine (B1213489) N-methyltransferase inhibitor and can influence serotonin (B10506) and norepinephrine (B1679862) uptake. wikipedia.org It was also found to be a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. biorxiv.org This multifaceted activity, although not fully exploited in its initial clinical application, hinted at the potential for developing derivatives with a broader spectrum of action.

Paradigmatic Shift Towards Multifunctional Ligand Design in Tacrine Research

The limitations observed with single-target drugs in treating complex, multifactorial diseases like Alzheimer's have led to a significant evolution in drug design strategies. The focus has shifted towards the development of multi-target-directed ligands (MTDLs), compounds designed to interact with multiple biological targets simultaneously. nih.govnih.gov Tacrine, with its simple structure and potent cholinesterase inhibition, has emerged as an ideal starting point or scaffold for creating these MTDLs. nih.govnih.gov

This new paradigm involves creating hybrid molecules that combine the pharmacophore of tacrine with other chemical moieties known to have beneficial effects on other pathological aspects of neurodegenerative diseases. nih.govnih.gov These additional targets include the inhibition of β-amyloid (Aβ) aggregation, β-secretase (BACE-1), and monoamine oxidases (MAO), as well as metal chelation and antioxidant activities. nih.govacs.org For instance, researchers have designed and synthesized tacrine-chromene hybrids to inhibit AChE, BACE-1, Aβ aggregation, and MAO-B. acs.org Other examples include tacrine-coumarin hybrids, which have shown significant ability to inhibit cholinesterases and self-induced Aβ aggregation, and also act as metal chelators. researchgate.net This approach aims to address the complex pathophysiology of diseases like Alzheimer's more effectively than a single-target agent. nih.gov The versatility of the tacrine scaffold continues to inspire the development of novel compounds with the potential for improved therapeutic outcomes in neurological disorders. nih.gov

Interactive Data Table: Properties of Tacrine and its Analogs

CompoundTarget(s)IC50 Value(s)Key Findings
Tacrine AChE, BChE, NMDA ReceptorAChE: 31 nM, BChE: 25.6 nM, NMDAR: 26 μM Prototypical cholinesterase inhibitor. wikipedia.org
Tacrine-Chromene Hybrids (e.g., 5c, 5d) hAChE, BuChE, BACE-1, MAO-B, Aβ aggregation, Metal Chelation5c hAChE: 0.44 μM, 5d hAChE: 0.25 μM; 5c BuChE: 0.08 μM, 5d BuChE: 0.14 μM acs.orgPotent dual inhibitors with antioxidant and metal-chelating properties. acs.org
Tacrine-Coumarin Hybrid (8f) AChE, BuChE, Aβ aggregation, Metal ChelationAChE: 0.092 μM, BuChE: 0.234 μM researchgate.netPotent inhibitor of AChE and Aβ aggregation. researchgate.net
IAA-Tacrine Hybrids (e.g., 5d, 5e) AChE, BChELow nanomolar range nih.govPotent dual inhibitors targeting both catalytic and peripheral anionic sites of cholinesterases. nih.gov
Tacrine Analog (from Eghtedari et al.) AChE, BChEAChE: 0.069 µM, BChE: 1.35 µM nih.govFive times more potent against AChE than tacrine. nih.gov
Tacrine Analog (from Koti Reddy et al.) AChE5.17 ± 0.24 nM nih.govHigh inhibitory activity against AChE. nih.gov

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

methane;1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C13H14N2.2CH4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);2*1H4

InChI Key

VPDYTENLKLVLOR-UHFFFAOYSA-N

Canonical SMILES

C.C.C1CCC2=NC3=CC=CC=C3C(=C2C1)N

Origin of Product

United States

Molecular and Cellular Mechanisms of Tacrine Action

Cholinergic System Modulation

Tacrine (B349632) hydrochloride, a centrally acting acetylcholinesterase inhibitor, primarily enhances cholinergic transmission by preventing the breakdown of acetylcholine (B1216132) (ACh). patsnap.comwikipedia.org This action increases ACh levels in the synaptic cleft, which is crucial for cognitive functions like memory and learning. patsnap.com Beyond its primary role as an acetylcholinesterase inhibitor, tacrine also influences the cholinergic system by potentially enhancing ACh synthesis and release and by modulating muscarinic and nicotinic receptors. nih.gov

Acetylcholinesterase (AChE) Inhibition Kinetics and Binding Site Analysis

Tacrine's interaction with acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine, is a key aspect of its mechanism. documentsdelivered.com

Reversible Inhibition Mechanisms

Tacrine acts as a reversible inhibitor of acetylcholinesterase (AChE). patsnap.comdrugbank.com This means it binds to the enzyme and then dissociates, allowing the enzyme to regain its function. The inhibition is non-competitive, with studies on purified bovine caudate AChE showing an I50 of 160 +/- 10 nM. nih.gov This indicates that tacrine binds to a site on the enzyme that is different from the active site where acetylcholine binds. nih.gov Specifically, it appears to bind to a hydrophobic area outside of the catalytic sites. nih.gov

Simulated binding models suggest that in the catalytic anionic site (CAS) of AChE, tacrine engages in π-π stacking interactions with the amino acid residues Trp86 and Tyr337, and forms a hydrogen bond with His447. researchgate.net This dual interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE is a characteristic of some AChE inhibitors. nih.govresearchgate.net

Butyrylcholinesterase (BChE) Inhibition and Selectivity

Tacrine is not entirely selective for acetylcholinesterase (AChE); it also inhibits butyrylcholinesterase (BChE), another cholinesterase enzyme present in the body. nih.govnih.gov Kinetic studies have shown that tacrine inhibits both enzymes in a concentration-dependent manner. nih.gov The nature of inhibition for both AChE and BChE is of a mixed type, meaning it has components of both competitive and non-competitive inhibition. nih.govnih.gov This is evidenced by an increase in the Michaelis-Menten constant (Km) and a decrease in the maximum velocity (Vmax) of the enzymatic reaction as the concentration of tacrine increases. nih.govnih.gov

The inhibitory potency of tacrine, as measured by the IC50 value (the concentration required to inhibit 50% of the enzyme's activity), is similar for both enzymes. For snake venom AChE, the IC50 is 31 nM, and for human serum BChE, it is 25.6 nM. nih.gov The inhibition constant (Ki), another measure of inhibitor potency, was found to be 13 nM for venom AChE and 12 nM for serum BChE. nih.gov The development of tacrine analogues has aimed to improve selectivity for AChE over BChE. For example, some homodimeric tacrine congeners have shown significantly improved potency and selectivity for AChE. nih.gov Conversely, other research has focused on developing tacrine derivatives that are highly selective inhibitors of BChE. nih.govmdpi.comacs.org

Substrate Hydrolysis Kinetics and Enzyme Interaction Profiling

The interaction of tacrine with cholinesterases affects the kinetics of substrate hydrolysis. Studies on human retinal AChE demonstrated that tacrine inhibits its activity in a concentration-dependent manner, with an IC50 of approximately 45 nM. nih.gov In the presence of tacrine, the Michaelis-Menten constant (Km) for the hydrolysis of acetylthiocholine (B1193921) iodide increased, while the maximum reaction velocity (Vmax) decreased. nih.gov This mixed-type inhibition pattern, combining competitive and non-competitive elements, is further supported by Dixon and Lineweaver-Burk plots. nih.gov

The binding of tacrine to AChE has been shown to enhance the effect of Ca2+ binding at separate "accelerator" sites on the enzyme. nih.gov Furthermore, in vitro studies have indicated that tacrine can protect the catalytic site of AChE from inhibition by irreversible organophosphorus agents like DFP (isoflurophate). nih.gov The development of tacrine derivatives, such as bis(7)-tacrine (B1662651), has led to compounds with significantly higher inhibitory potency against AChE compared to tacrine itself, attributed to their ability to simultaneously bind to both the catalytic and peripheral anionic sites of the enzyme. researchgate.net

Acetylcholine Synthesis and Release Enhancement

Beyond inhibiting ACh degradation, tacrine has been shown to have broader effects on cholinergic function, including the potential to enhance the synthesis and release of acetylcholine (ACh). nih.gov Studies have suggested that tacrine can increase the release of norepinephrine (B1679862) (NE) and decrease the release of dopamine (B1211576) (DA), which may indirectly influence cholinergic activity. acs.org The exact mechanisms by which tacrine may enhance ACh synthesis and release are still under investigation and are considered more nuanced than its direct inhibitory effect on AChE. nih.gov

Muscarinic and Nicotinic Receptor Modulation

Tacrine's effects on the cholinergic system extend to direct interactions with muscarinic and nicotinic acetylcholine receptors.

Muscarinic Receptor Modulation:

Tacrine can act as an antagonist at muscarinic receptors, with its effects being concentration-dependent. nih.gov Studies have shown that micromolar concentrations of tacrine can block muscarinic receptor-mediated responses, such as the inhibition of cAMP formation and the stimulation of phosphoinositide (PI) hydrolysis. nih.gov The nature of this antagonism can be competitive or non-competitive depending on the tacrine concentration and the specific response being measured. nih.gov For instance, at concentrations up to 40 µM, tacrine displays competitive antagonism for the cAMP response, while non-competitive antagonism of PI hydrolysis occurs at concentrations greater than 10 µM. nih.gov Tacrine has also been shown to alleviate the downregulation of M3 and M5 muscarinic receptor subtypes in certain pathological conditions. nih.gov

Nicotinic Receptor Modulation:

Tacrine also interacts with nicotinic acetylcholine receptors (nAChRs). patsnap.comnih.gov It has been shown to inhibit the activity of the α3β4 nAChR subtype through a competitive mechanism, with an apparent inhibition constant (KI) of 0.8 μM. acs.org This suggests that tacrine competes with acetylcholine for the agonist binding site on these receptors. acs.org Furthermore, positron emission tomography (PET) studies in Alzheimer's patients have indicated that tacrine treatment can lead to an increased binding of (S)(-)11C-nicotine in the brain, which is consistent with a restoration of nicotinic cholinergic receptors. nih.gov Some research also suggests that tacrine may interact with an allosteric activator site on the α4β2 nAChR subtype. nih.gov

Non-Cholinergic Mechanisms of Action

N-methyl-D-aspartate Receptor (NMDAR) Antagonism and Glutamatergic System Interactions

Tacrine's interaction with the glutamatergic system, particularly its effect on N-methyl-D-aspartate receptors (NMDARs), represents a significant aspect of its non-cholinergic activity. Tacrine is recognized as a low-affinity antagonist of NMDARs. nih.govnih.gov This antagonism has been primarily observed in in vitro studies, which show that a direct blocking effect on the receptor occurs at high concentrations of tacrine that may not be achievable under normal clinical conditions. nih.gov

The influence of tacrine on the glutamatergic system is not solely direct. Indirect mechanisms also play a crucial role. Tacrine can modulate NMDAR-mediated currents through its action on M1 muscarinic acetylcholine receptors. nih.gov Activation of M1 receptors can lead to the inhibition of Ca2+-activated potassium channels, which in turn prevents membrane repolarization and results in a prolonged activation of NMDARs, ultimately contributing to long-term potentiation, a cellular mechanism underlying learning and memory. nih.gov

Furthermore, research has demonstrated that tacrine and its derivatives can offer neuroprotection against glutamate-induced excitotoxicity. nih.govnih.gov In studies using rat primary cortical neurons, selected tacrine derivatives were shown to protect against neuronal death induced by glutamate (B1630785). nih.gov This neuroprotective effect is a critical area of investigation, as excessive glutamate receptor stimulation is a known factor in neuronal damage in various neurological disorders.

The development of novel tacrine derivatives has focused on enhancing this NMDAR-modulating activity. Synthetic multi-target-directed ligands (MTDLs) derived from tacrine have shown inhibitory activity against both acetylcholinesterase (AChE) and NMDARs. nih.govnih.gov These derivatives have been systematically designed to modulate dysfunctions in both the cholinergic and glutamatergic systems. nih.gov

Compound CategoryTargetIC50 Value RangeReference
Tacrine DerivativesNMDAR0.27 ± 0.05 – 38.84 ± 9.64 μM nih.govnih.gov
Tacrine DerivativesAChE18.53 ± 2.09 – 184.09 ± 19.23 nM nih.govnih.gov

This table summarizes the inhibitory concentrations (IC50) of novel tacrine derivatives against N-methyl-D-aspartate Receptor (NMDAR) and Acetylcholinesterase (AChE).

Monoaminergic System Interactions

Tacrine also interacts with the monoaminergic system by affecting the uptake and metabolism of key neurotransmitters such as noradrenaline, dopamine, and serotonin (B10506). nih.govnih.gov

Tacrine has been shown to inhibit the neuronal uptake of noradrenaline. nih.govnih.gov This action leads to an increased concentration of noradrenaline in the synaptic cleft, potentially enhancing adrenergic neurotransmission. wikipedia.org Studies have reported that tacrine inhibits the uptake of noradrenaline with a 50% inhibitory concentration (IC50) value of approximately 1 μM. acs.org This effect does not appear to happen at the axonal membrane but rather at the level of the monoaminergic storage granules. nih.govacs.org Research has also shown that tacrine treatment can lead to increased norepinephrine turnover throughout the brain. acs.orgdiva-portal.org

Similar to its effect on noradrenaline, tacrine inhibits the reuptake of dopamine. nih.govnih.gov The reported IC50 value for dopamine uptake inhibition by tacrine is approximately 7 μM. acs.org This inhibition is also thought to occur at the storage vesicle level. nih.govacs.org By blocking dopamine reuptake, tacrine can increase the availability of this neurotransmitter in the synapse, thereby modulating dopaminergic signaling. Conversely, some studies suggest that tacrine may lead to a decrease in 3-methoxytyramine, a marker for dopamine release, in the striatum, indicating a complex, region-specific effect on the dopamine system. acs.orgdiva-portal.org

Tacrine also acts as an inhibitor of serotonin (5-hydroxytryptamine or 5-HT) uptake, with a reported IC50 value of approximately 2 μM. nih.govacs.org This inhibition can increase the levels of serotonin in the synapse, which may influence mood and cognitive functions. nih.govnih.gov The development of tacrine analogues has led to compounds with significantly greater potency for serotonin uptake inhibition. For instance, certain tetracyclic analogues of tacrine are 100 to 400 times more active than tacrine itself as serotonin uptake inhibitors, with one particular compound having an IC50 of 20 nM. nih.gov Studies have also observed that tacrine can increase the levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in certain brain regions. acs.org

Monoamine NeurotransmitterTacrine IC50 for Uptake InhibitionReference
Noradrenaline~ 1 μM acs.org
Dopamine~ 7 μM acs.org
Serotonin (5-HT)~ 2 μM acs.org

This table displays the 50% inhibitory concentration (IC50) of tacrine on the uptake of various monoamine neurotransmitters.

In addition to affecting monoamine reuptake, tacrine and its derivatives can modulate the activity of monoamine oxidase (MAO), a key enzyme responsible for the degradation of monoaminergic neurotransmitters. nih.govnih.gov Tacrine has been found to inhibit both MAO-A and MAO-B subtypes. nih.gov The development of hybrid molecules has yielded potent inhibitors. For example, a series of tacrine-homoisoflavonoid hybrids were found to be potent inhibitors of both cholinesterases and human MAO-B. nih.gov One compound from this series exhibited an IC50 value of 0.401 μM against MAO-B. nih.gov Similarly, modified tacrine-chromene hybrids have shown inhibitory activity against MAO-B, with IC50 values in the single-digit micromolar range. acs.org This inhibition of MAO can lead to increased levels of monoamine neurotransmitters, complementing the effects of uptake inhibition.

Compound SeriesTargetIC50 ValueReference
Tacrine-Homoisoflavonoid Hybrid (8b)MAO-B0.401 μM nih.gov
Modified Tacrine-Chromene Hybrid (5d)MAO-B2.42 μM acs.org
Modified Tacrine-Chromene Hybrid (5c)MAO-B5.15 μM acs.org

This table presents the 50% inhibitory concentration (IC50) of various tacrine derivatives against Monoamine Oxidase B (MAO-B).

Ion Channel Modulation

Tacrine (hydrochloride) (hydrate) exerts influence over neuronal excitability through the modulation of various ion channels. This includes the blockade of potassium ion channels and the modulation of calcium channels, which are critical for action potential regulation and neurotransmitter release.

Potassium Ion Channel Blockade

Tacrine has been demonstrated to block several types of potassium (K+) currents. nih.gov In electrophysiological studies, tacrine inhibits the slow outward K+ current, which leads to an increase in the duration of action potentials. nih.gov This effect is selective, with studies on Drosophila larval muscles showing that tacrine at low concentrations (as low as 10 microM) selectively blocks the delayed rectifier K+ current without affecting other K+ currents. nih.gov This selective blockade is noteworthy as the affected current is the quinidine-sensitive delayed rectifier K+ current, distinguishing its action from other K+ channel blockers like 4-aminopyridine (B3432731) (4-AP). nih.gov The structural similarity of tacrine to quinidine (B1679956) may underlie this selectivity. nih.gov By prolonging the action potential, tacrine may enhance neurotransmitter release, an effect that could work in synergy with its anticholinesterase activity. nih.gov

Calcium Channel Modulation

Tacrine also modulates calcium (Ca2+) channels, which are pivotal in cellular signaling and neurotransmitter release. nih.govnih.gov It has been shown to inhibit high-threshold calcium currents and, in larger doses, to block neuronal calcium channels. nih.gov The modulation of calcium homeostasis is a significant aspect of tacrine's mechanism of action. nih.gov For instance, tacrine-dihydropyridine hybrids have been developed that exhibit a modest blocking action on L-type voltage-dependent calcium channels, contributing to their neuroprotective profile by moderating the increase in intracellular calcium levels triggered by potassium-induced depolarization. nih.gov The interaction with calcium channels is complex, with some evidence suggesting that syntaxin (B1175090) 1A–calcium channel interactions can bidirectionally modulate transmitter release. researchgate.net

Beta-Secretase (BACE-1) Inhibition

Beyond its effects on cholinesterase, tacrine and its derivatives have been investigated for their potential to inhibit beta-secretase (BACE-1), a key enzyme in the production of amyloid-beta (Aβ) peptides. elsevierpure.comnih.govnih.gov The inhibition of BACE-1 is a significant therapeutic strategy aimed at reducing the formation of Aβ plaques, a hallmark of Alzheimer's disease. frontiersin.org

Research has shown that certain tacrine derivatives can effectively inhibit BACE-1 activity. For example, the dimer bis(7)-tacrine has been found to concentration-dependently inhibit BACE-1 activity in cultured cells and with recombinant human BACE-1, exhibiting an IC50 of 7.5 μM in a non-competitive manner. elsevierpure.comnih.gov This inhibition was specific, as bis(7)-tacrine did not directly affect the activities of BACE-2, Cathepsin D, α-secretase, or γ-secretase. elsevierpure.comnih.gov Treatment with bis(7)-tacrine led to a significant reduction in both secreted and intracellular Aβ levels in cell cultures. nih.gov This effect is thought to occur through the direct inhibition of BACE-1, which in turn reduces the biosynthesis of Aβ. elsevierpure.comnih.gov

Amyloid Beta (Aβ) Aggregation Modulation

Tacrine and its analogues have been shown to modulate the aggregation of amyloid-beta (Aβ) peptides, a critical process in the pathology of Alzheimer's disease. nih.govnih.gov The formation of Aβ aggregates, which leads to the development of senile plaques, is a major contributor to neuronal cell death. nih.gov

Derivatives of tacrine have been specifically designed to inhibit this aggregation process. For instance, certain tacrine dimers have demonstrated the ability to inhibit AChE-induced Aβ fibrillogenesis, with some compounds showing inhibition rates of up to 76%. nih.gov Similarly, novel tacrine-menbutone conjugated molecules have displayed significant inhibitory capacity towards Aβ42 self-aggregation, with inhibition percentages ranging from 45% to 76%. ulisboa.pt Modified tacrine-chromene hybrids have also been developed and have shown promising results as Aβ inhibitors, with some compounds being significantly more effective than curcumin, a known antiamyloidogenic agent. acs.org The mechanism of this inhibition often involves the interaction of the tacrine moiety with the peripheral anionic site (PAS) of acetylcholinesterase, which can influence Aβ aggregation. ulisboa.ptacs.org

Tau Protein Modulation

In addition to its effects on Aβ, tacrine and its derivatives have been explored for their ability to modulate tau protein, another key player in the pathology of Alzheimer's disease. nih.govnih.gov The aggregation of tau protein forms intracellular neurofibrillary tangles, which are another hallmark of the disease. nih.gov

Some acridine (B1665455) derivatives, the chemical class to which tacrine belongs, have been shown to inhibit the formation of amyloid fibrils of both tau and Aβ peptides. nih.gov The development of dual-targeting compounds that can simultaneously modulate both Aβ and tau aggregation is an active area of research. nih.gov These multitarget-directed ligands aim to address the complex nature of neurodegenerative diseases by intervening in multiple pathological pathways. nih.gov While the direct and specific mechanisms of tacrine's interaction with tau are still being elucidated, the potential for its derivatives to inhibit tau aggregation represents a promising therapeutic avenue. nih.govyoutube.comyoutube.com

Molecular Pathway Modulation in Cellular Stress Response

Tacrine has been shown to influence molecular pathways involved in the cellular stress response, particularly in the context of oxidative stress and endoplasmic reticulum (ER) stress. nih.govnih.gov Increased oxidative stress is an early event in the pathogenesis of Alzheimer's disease, and tacrine's ability to modulate these pathways contributes to its neuroprotective effects. nih.gov

Hybrid molecules of tacrine have been synthesized with antioxidants, such as 8-hydroxyquinoline (B1678124) derivatives, to simultaneously inhibit acetylcholinesterase and protect against oxidative stress. nih.gov Tacrine itself has been reported to stimulate antiapoptotic gene expression by reducing oxygen-free radicals during neuronal injury. nih.gov Furthermore, as an acetylcholinesterase inhibitor, tacrine can interfere with the normal trafficking of AChE in the endoplasmic reticulum, thereby modulating ER stress. nih.gov The compound has also been noted to influence the metabolism of various neurotransmitters, including norepinephrine and serotonin, which can have downstream effects on cellular stress and function. acs.org

Table of Research Findings on Tacrine's Molecular Mechanisms

MechanismFindingReference(s)
Potassium Ion Channel Blockade Selectively blocks the delayed rectifier K+ current at low concentrations (10 µM). nih.gov
Potassium Ion Channel Blockade Inhibits the slow outward K+ current, prolonging action potential duration. nih.gov
Calcium Channel Modulation Inhibits high-threshold calcium currents. nih.gov
Beta-Secretase (BACE-1) Inhibition Bis(7)-tacrine inhibits BACE-1 with an IC50 of 7.5 μM. elsevierpure.comnih.gov
Amyloid Beta (Aβ) Aggregation Modulation Tacrine dimers inhibit AChE-induced Aβ fibrillogenesis by up to 76%. nih.gov
Amyloid Beta (Aβ) Aggregation Modulation Tacrine-menbutone conjugates inhibit Aβ42 self-aggregation by 45% to 76%. ulisboa.pt
Tau Protein Modulation Acridine derivatives can inhibit the formation of tau amyloid fibrils. nih.gov
Cellular Stress Response Tacrine can stimulate antiapoptotic gene expression by reducing oxygen-free radicals. nih.gov
Neurogenesis Modulation

The influence of tacrine on the generation of new neurons, or neurogenesis, is a key area of research in understanding its broader neurological effects. nih.govnih.gov Studies have shown that tacrine and its derivatives can modulate neurogenesis, which may contribute to their therapeutic potential in neurological disorders. nih.govnih.gov For instance, certain tacrine-based hybrids have demonstrated the ability to activate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway, a critical signaling cascade involved in neuronal survival, growth, and differentiation. nih.gov

Neuroinflammation Pathways

Tacrine has been shown to interact with pathways involved in neuroinflammation, a key component in the pathology of many neurodegenerative diseases. nih.govnih.govnih.gov Research indicates that some tacrine hybrids can alleviate neuroinflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) have been explored in the context of Alzheimer's therapy, and the development of tacrine-NSAID hybrids represents a strategy to target both cholinergic deficits and inflammatory processes. nih.gov

Endoplasmic Reticulum Stress Response

Tacrine can induce endoplasmic reticulum (ER) stress, a condition that arises when misfolded proteins accumulate in the ER. nih.gov Specifically, tacrine has been found to disrupt the proper trafficking of acetylcholinesterase in the ER. nih.gov This leads to an accumulation of misfolded AChE, triggering the unfolded protein response (UPR), a downstream signaling cascade of ER stress. nih.gov When this stress becomes overwhelming, it can lead to apoptosis, or programmed cell death. nih.gov This mechanism has been observed in cultured neuronal cells. nih.gov

Apoptosis Pathways (e.g., Bcl-2, Bax, p53)

Tacrine's influence on apoptosis, or programmed cell death, is complex and involves the regulation of key proteins in the apoptotic cascade. nih.gov It has been suggested that tacrine may protect neurons from amyloid β protein-induced cell death and apoptosis. nih.gov This neuroprotective effect could be mediated by stimulating the expression of anti-apoptotic genes. nih.gov

The tumor suppressor protein p53 is a critical regulator of apoptosis. nih.govnih.gov In response to cellular stress, p53 can transcriptionally activate pro-apoptotic genes of the Bcl-2 family, such as Bax, and inactivate anti-apoptotic genes like Bcl-2. nih.gov This shifts the balance towards apoptosis. nih.gov Studies on other compounds have shown that an increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and ultimately leading to apoptosis. nih.gov While the direct, detailed pathway of tacrine's interaction with the p53-Bcl-2/Bax axis is still under investigation, its ability to influence apoptotic gene expression suggests a potential role in modulating this critical cell death pathway. nih.gov

Gene and Protein Expression Regulation

Tacrine has been shown to regulate the expression of various genes and proteins. nih.gov For example, it can influence the expression of the Kv2.1 potassium channel gene and affect cell proliferation. nih.gov Furthermore, tacrine has been found to alter the secretion of the β-amyloid precursor protein in both developed and undifferentiated human neuroblastoma cell lines. nih.gov In the context of Alzheimer's disease models, tacrine has been observed to accelerate the expression of the synaptic vesicle protein Synaptophysin (SYP) and Glutamate decarboxylase 65 (GAD65), while decreasing the expression of GAD67 and amyloid-β. nih.gov

Energy Metabolism Modulation

Tacrine can significantly impact cellular energy metabolism. nih.gov Research has demonstrated that tacrine can dramatically reduce the activity of mitochondrial complex I, a key component of the electron transport chain. nih.gov This disruption in complex I activity can impair oxidative phosphorylation, the primary process for ATP production in the brain. nih.gov Consequently, tissues with high energy demands, like the brain, may increase their reliance on glycolytic energy generation. nih.gov

Calcium Ion Homeostasis Regulation

Tacrine has been shown to affect calcium ion (Ca2+) homeostasis through various mechanisms. nih.gov It can decrease depolarization-induced calcium influx through L-type calcium channels in neuronal cells. Some studies have indicated that tacrine inhibits high-threshold calcium currents, although the specific channels involved were not identified in those investigations. nih.gov Other research has demonstrated that tacrine can block both L-type and N-type calcium channels in cholinergic SN56 neuronal cell lines, an effect that is independent of its acetylcholinesterase inhibitory activity. nih.gov The ability of tacrine to block the entry of Ca2+ through L-type voltage-gated calcium channels is considered a valuable strategy for preventing neuronal damage in neurological disorders. nih.gov However, it has also been reported that tacrine treatment can increase the vulnerability of mitochondria to calcium-induced mitochondrial permeability transition. nih.gov

Mechanism Effect of Tacrine Key Proteins/Pathways Involved Cellular Outcome
Neurogenesis Modulation Modulates the generation of new neurons. nih.govnih.govBDNF/TrkB pathway. nih.govPotential for neuronal repair and plasticity.
Neuroinflammation Pathways Alleviates neuroinflammation. nih.govInflammatory markers. nih.govReduction of inflammation-mediated neuronal damage.
Endoplasmic Reticulum Stress Response Induces ER stress by disrupting AChE trafficking. nih.govMisfolded AChE, Unfolded Protein Response (UPR). nih.govCan lead to apoptosis if stress is prolonged. nih.gov
Apoptosis Pathways May protect against amyloid-β induced apoptosis; influences apoptotic gene expression. nih.govBcl-2 family (Bax, Bcl-2), p53. nih.govComplex role in cell survival and death.
Gene and Protein Expression Regulation Regulates expression of various genes and proteins. nih.govKv2.1, β-amyloid precursor protein, SYP, GAD65, GAD67. nih.govnih.govAltered neuronal function and protein processing.
Energy Metabolism Modulation Reduces mitochondrial complex I activity. nih.govElectron transport chain, Oxidative phosphorylation. nih.govImpaired cellular energy production, shift to glycolysis. nih.gov
Calcium Ion Homeostasis Regulation Decreases Ca2+ influx through L-type and N-type channels. nih.govL-type and N-type calcium channels. nih.govPrevention of Ca2+-mediated neuronal damage. nih.gov
Osmotic Regulation

The role of tacrine in osmotic regulation at the cellular level is not a primary focus of research, with its effects in this area being less direct compared to its other mechanisms. Some literature notes that the low osmotic pressure of tacrine makes it unsuitable for use in osmotic-release oral drug delivery systems designed for the gastrointestinal tract. nih.gov While the molecular mechanisms of tacrine's influence on neurotherapeutic activity have been explored across various domains including energy metabolism and Ca2+ homeostasis, its direct regulatory role in cellular osmotic balance is not well-established as a key therapeutic action. nih.govnih.gov

Oxidative Stress Mitigation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is considered a significant contributor to the pathology of neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com Tacrine and its derivatives have been investigated for their potential to mitigate this oxidative damage.

Research has shown that tacrine can possess antioxidant properties. nih.gov For instance, studies in animal models of dementia induced by streptozotocin (B1681764) showed that while tacrine treatment improved memory impairment, it also indicated a potential to suppress oxidative stress. nih.gov In one study, administration of streptozotocin led to a significant decrease in the antioxidant glutathione (B108866) (GSH) and an increase in the lipid peroxidation marker malondialdehyde (MDA), indicative of oxidative stress. nih.gov While tacrine treatment in this specific study did not lead to significant changes in GSH and MDA levels, other research suggests a favorable effect on the antioxidant system. nih.govnih.gov

Furthermore, hybrid molecules incorporating tacrine have been developed to enhance antioxidant activity. A hybrid of tacrine and ferulic acid, for example, demonstrated the ability to reduce the production of reactive oxygen species induced by amyloid-beta in PC12 cells. mdpi.com Another study on tacrine-flurbiprofen hybrids showed a neuroprotective effect against H2O2-induced oxidative stress and a reduction in intracellular ROS levels in PC12 cells. mdpi.com

Table 1: Effects of Tacrine and its Derivatives on Oxidative Stress Markers
Compound/DerivativeModel SystemEffect on Oxidative Stress MarkersReference
TacrineStreptozotocin-induced dementia model in miceIndicated potential to suppress oxidative stress, though no significant changes in GSH and MDA levels were observed in this particular study. nih.gov
Tacrine-Ferulic Acid Hybrid (255)PC12 cells (Aβ1–40-induced)Reduced ROS production at a concentration of 10 µM. mdpi.com
Tacrine-Flurbiprofen Hybrid (152)PC12 cells (H2O2-induced)Showed neuroprotective effect and reduced intracellular ROS levels. mdpi.com

Metal Ion Dyshomeostasis Modulation

An imbalance in the homeostasis of metal ions such as copper (Cu²+), zinc (Zn²+), and iron (Fe²+) is another pathological hallmark of neurodegenerative diseases. mdpi.comnih.gov The accumulation of these metals can promote the aggregation of amyloid-beta protein and increase the production of reactive oxygen species, thereby enhancing oxidative stress and neurotoxicity. mdpi.comresearchgate.net Consequently, the development of agents that can chelate these metal ions is a therapeutic strategy.

Tacrine itself and particularly its derivatives have been designed to act as metal-protein attenuating compounds (MPACs), which can interfere with abnormal metal-protein interactions. nih.govacs.org By creating hybrid molecules that combine the cholinesterase-inhibiting properties of tacrine with a metal-chelating moiety, researchers have developed multi-target-directed ligands.

For example, a series of novel tacrine-chromene hybrids were synthesized and evaluated for their biological activities. These compounds were found to possess satisfactory metal-chelating properties for Fe²+, Zn²+, and Cu²+, which is a desirable feature for mitigating the neurotoxic cascade associated with metal ion dyshomeostasis in Alzheimer's disease. acs.org

Table 2: Metal-Chelating Properties of Tacrine Derivatives
Compound/DerivativeTarget Metal IonsTherapeutic RationaleReference
Modified Tacrine-Chromene HybridsFe²⁺, Zn²⁺, Cu²⁺To inhibit metal-induced Aβ aggregation and reduce oxidative stress. acs.org

Structure Activity Relationship Sar and Ligand Design Principles of Tacrine Analogues

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For tacrine (B349632) and its derivatives, QSAR has been instrumental in elucidating the structural requirements for potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. nih.govcapes.gov.brnih.govresearchgate.net These models are built using a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.govnih.govresearchgate.net

Two-dimensional QSAR (2D-QSAR) studies on tacrine analogues have utilized a range of physicochemical parameters and molecular descriptors to develop predictive models for their acetylcholinesterase (AChE) inhibitory activity. indexcopernicus.combenthamdirect.com These models often employ multiple linear regression (MLR) to establish a linear relationship between the descriptors and the biological activity, typically expressed as pIC50. benthamdirect.com The descriptors used in these studies are diverse and can be categorized as constitutional, topological, geometrical, quantum-mechanical, and electronic. nih.govnih.govresearchgate.net

One such study on a series of 77 structurally diverse AChE inhibitors related to tacrine found that hydrophobicity of substituents at the 6th position of tacrine contributes positively to activity, while increased bulk at the 7th position is detrimental. indexcopernicus.com This suggests that for a molecule to possess significant acetylcholinesterase inhibitory activity, it should be hydrophobic in nature, and bulky substituents at certain positions can hinder its effectiveness. indexcopernicus.com

Another 2D-QSAR study using stepwise MLR developed several models with good predictive power. benthamdirect.com The resulting models highlighted the significant role of specific descriptors in either increasing or decreasing AChE activity. benthamdirect.com For instance, the descriptors T_N_Cl_4 & 6, T_C_O_7, and T_2_O_7 were found to contribute to an increase in AChE activity, while other descriptors in the equations led to a decrease. benthamdirect.com

A comprehensive 2D-QSAR analysis was performed on ten different groups of newly developed tacrine-related inhibitors, each measured under different biochemical conditions and with AChE from various sources. nih.govnih.govresearchgate.net This work utilized over 1500 molecular descriptors to build the best linear models for each dataset, resulting in QSAR models with satisfactory predictive ability. nih.govnih.govresearchgate.net

Table 1: 2D-QSAR Model Descriptors and Their Effect on AChE Activity

Descriptor Effect on AChE Activity
T_N_Cl_4 & 6 Increase
T_C_O_7 Increase
T_2_O_7 Increase
Other descriptors in the equations Decrease

Data sourced from a 2D-QSAR study on tacrine analogues. benthamdirect.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target enzyme. nih.govresearchgate.net These approaches have been successfully applied to various series of tacrine analogues to build predictive models of their inhibitory activity. nih.govresearchgate.netnih.govresearchgate.net

In a notable study, a highly significant CoMFA model was developed for a series of tacrine analogues and 11H-indeno[1,2-b]quinolin-10-ylamines. nih.gov This model, which utilized the steric field alone, was consistent with classical QSAR findings. nih.gov Key insights from this model included the identification of a strong negative steric contribution of substituents at position 7 of the tacrine nucleus and a favorable effect of substituents at position 6, which was tentatively assigned a hydrophobic character. nih.gov To test the predictive power of these QSAR models, a new derivative, 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, was synthesized. Its experimentally determined pIC50 value of 7.18 showed reasonable agreement with the predicted values from the classical QSAR model (7.31) and the CoMFA model (7.40). nih.gov

Another 3D-QSAR study was conducted on 68 tacrine derivatives, including tacrine-4-oxo-4H-chromene hybrids, heterodimers of tacrine and substituted zene derivatives, and tacrine-xanomeline dimers. researchgate.net The developed CoMFA and CoMSIA models demonstrated good statistical parameters, indicating that the inhibition data were well-fitted and the models had satisfactory predictive abilities. researchgate.net

Table 2: Statistical Parameters of 3D-QSAR Models for Tacrine Derivatives

Model r²pred
CoMFA 0.613 0.876 0.75
CoMSIA 0.807 0.96 0.865

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²pred: predictive correlation coefficient for the test set. Data from a study on 68 tacrine derivatives. researchgate.net

Furthermore, 3D-QSAR studies have been performed on bis-tacrine compounds, utilizing molecular docking scores in addition to the steric and electrostatic fields from CoMFA. nih.gov These studies contribute to a more rational design of new, potent, and selective tacrine-based inhibitors. nih.gov

The Electronic-Topological Method (ETM) is a structure-activity relationship (SAR) approach that aims to identify molecular fragments that are specific to active and inactive compounds within a series. nih.gov This method has been applied to a class of acetylcholinesterase (AChE) inhibitors related to tacrine and its tetracyclic analogues, 11H-indeno-[1,2-b]-quinolin-10-ylamine. nih.gov

The ETM procedure involves several steps. nih.gov First, conformational analysis of each molecule is carried out using molecular mechanics methods. nih.gov Following this, the electronic structures of these conformations are calculated using semi-empirical quantum chemistry methods. nih.gov The resulting electronic and geometric parameters are then organized into a matrix. nih.gov By comparing these matrices, particularly between active and inactive compounds, specific activity features, or pharmacophores, can be identified. nih.gov In the study of tacrine analogues, this method led to the identification of three pharmacophores (Ph1, Ph2, and Ph3) that are characteristic of active compounds. nih.gov The ultimate goal of applying ETM is to create a system for predicting the activity of new compounds, thereby facilitating a more efficient and effective design of novel drugs. nih.gov

Pharmacophore Modeling and Ligand Feature Identification

Pharmacophore modeling is a crucial tool in ligand design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For tacrine analogues, pharmacophore models have been instrumental in understanding their interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.govmdpi.com

Studies have revealed that many potent tacrine derivatives, particularly heterodimers, target both the CAS and PAS of AChE. nih.gov A pharmacophore model for these dual-binding inhibitors typically includes key features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic groups, all arranged in a specific spatial orientation. This understanding allows for the rational design of new molecules with improved inhibitory profiles.

For instance, in a study of tacrine-4-oxo-4H-chromene hybrids and other tacrine dimers, pharmacophore modeling was used in conjunction with 3D-QSAR to elucidate the key structural features for potent AChE inhibition. researchgate.net The identified pharmacophore features provide a blueprint for designing new derivatives with enhanced activity.

Furthermore, the Electronic-Topological Method (ETM) has been used to reveal pharmacophoric fragments specific to active tacrine analogues. nih.gov The ETM analysis identified three such pharmacophores, which represent the key structural determinants for AChE inhibition in the studied series of compounds. nih.gov These findings from pharmacophore modeling and ligand feature identification are invaluable for the de novo design or virtual screening of new and more effective tacrine-based inhibitors.

Molecular Descriptors and Their Correlation with Activity (e.g., HOMO/LUMO Energies)

A wide array of molecular descriptors have been employed in QSAR studies of tacrine analogues to quantify their structural and physicochemical properties. nih.govnih.govresearchgate.net These descriptors, which can be constitutional, topological, geometrical, quantum-mechanical, or electronic, are correlated with the biological activity of the compounds to build predictive models. nih.govnih.govresearchgate.net

A particularly insightful study focused on the relationship between the structure of tacrine and its analogues and their inhibitory activity against Alzheimer's disease. nih.gov In this research, all molecular descriptors were calculated at the M062X/6-311++G(d,p) level of theory. nih.gov A principal component analysis of these descriptors revealed that the compounds could be categorized into active and inactive groups using just two descriptors: the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov This finding is significant as it suggests that the electronic properties of these molecules, as captured by their frontier molecular orbital energies, play a crucial role in their biological activity. These results can help explain the activities of existing tacrine derivatives and guide the modeling of new analogues with desired activity profiles. nih.gov

The importance of electronic properties is further supported by other QSAR studies that have incorporated quantum-mechanical and electronic descriptors. nih.govnih.govresearchgate.net These studies have consistently demonstrated that such descriptors contribute significantly to the predictive power of the developed models. nih.govnih.govresearchgate.net The successful use of these descriptors underscores the importance of considering the electronic nature of tacrine analogues in the design of new and more effective inhibitors.

Influence of Structural Modifications on Enzyme Selectivity and Potency

The potency and selectivity of tacrine analogues against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are profoundly influenced by structural modifications to the parent tacrine molecule. A vast body of research has explored these modifications, leading to a detailed understanding of the structure-activity relationships.

Halogenation: The introduction of halogen atoms, particularly chlorine, into the tacrine structure has been shown to increase anti-cholinesterase activity. researchgate.netnih.gov For example, 6-chlorotacrine is a more potent AChE inhibitor than tacrine itself. researchgate.net

Dimerization and Hybridization: A highly successful strategy for enhancing potency has been the creation of homodimers (two tacrine units linked together) and heterodimers (tacrine linked to another pharmacophore). nih.govnih.govnih.govacs.orgnih.govnih.gov Many of these dimeric compounds exhibit significantly increased inhibitory activity, often in the nanomolar or even subnanomolar range. nih.govresearchgate.net This enhanced potency is attributed to the ability of these molecules to simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.govnih.gov Examples of effective hybrids include tacrine-coumarin, tacrine-indole, and tacrine-trolox derivatives. acs.orgnih.govacs.orgnih.gov

Linker Length and Composition: In dimeric tacrine derivatives, the length and nature of the linker connecting the two pharmacophoric units are critical determinants of activity. mdpi.comnih.govnih.gov Studies have shown that an optimal linker length is required to allow for effective dual binding to the CAS and PAS. For instance, in a series of tacrine derivatives with hydrocarbon chain linkers, those with longer chains (n=7-9) showed higher inhibitory activity and greater selectivity for AChE. mdpi.com Similarly, for tacrine-squaramide homodimers, the length of the spacer between the two tacrine subunits significantly affected AChE inhibition potency. nih.gov

Ring Modifications: Altering the core ring structure of tacrine has also been explored. Replacing the benzene (B151609) ring with various heterocyclic systems has been a common strategy to develop new derivatives with improved properties. acs.orgnih.gov Modification of the carbocyclic ring, for example, from a six-membered ring to a five- or seven-membered ring, can also impact activity and selectivity against AChE and BChE. nih.gov

Substituents on the Acridine (B1665455) Nucleus: The position and nature of substituents on the acridine ring system have a pronounced effect on activity. As revealed by QSAR studies, substituents at position 7 of the tacrine nucleus can be detrimental to activity, whereas substituents at position 6 can be favorable. nih.gov

The following table provides a summary of the inhibitory activities of various tacrine analogues, illustrating the impact of these structural modifications.

Table 3: Inhibitory Potency (IC50) of Selected Tacrine Analogues against Cholinesterases

Compound Modification AChE IC50 (µM) BChE IC50 (µM) Selectivity (BChE/AChE)
Tacrine Parent Compound 0.03872 0.00621 0.16
6-chlorotacrine Halogenation - - -
Compound 8a2 Tacrine-1,2,3-triazole derivative 4.89 3.61 0.74
Compound 5c Modified tacrine-chromenol 0.44 0.08 0.18
Compound 5d Modified tacrine-chromenol 0.25 0.14 0.56
Tacrine-coumarin heterodimer 7c Heterodimer 0.0154 - >1
Tacrine derivative 6b Tacrine derivative 0.0263 - -
Tacrine-indole heterodimer 3c Heterodimer 0.025 - 3
Tacrine-indole heterodimer 4d Heterodimer 0.039 - 0.6
Bis(7)tacrine Homodimer ~1000-fold stronger than tacrine - -

Data compiled from multiple sources. acs.orgnih.govnih.govacs.orgnih.gov

Synthetic Methodologies and Chemical Derivatization of Tacrine

Conventional Synthetic Routes for Tacrine (B349632) and its Core Structure

The primary and most conventional method for synthesizing the tacrine core, 9-amino-1,2,3,4-tetrahydroacridine, is the Friedländer annulation. mdpi.comresearchgate.netresearchgate.netnih.gov This reaction involves the acid-catalyzed condensation of an o-aminoaryl ketone or nitrile with a cyclic ketone. nih.govresearchgate.net

A common pathway involves the reaction of 2-aminobenzonitrile (B23959) with cyclohexanone (B45756). mdpi.comresearchgate.netplymouth.ac.uk This intermolecular cyclodehydration is often facilitated by a Lewis acid catalyst, such as zinc chloride, and can be performed with or without a solvent. researchgate.netplymouth.ac.uk While effective, traditional methods often require high temperatures and long reaction times. mdpi.com More recent advancements have focused on developing more sustainable and efficient protocols, such as using deep eutectic solvents (DESs) which can significantly reduce reaction times and improve yields. mdpi.comnih.gov

Another established route starts from anthranilic acid, which reacts with cyclohexanone in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form 9-chloro-1,2,3,4-tetrahydroacridine (B1265563). mdpi.comnih.govtandfonline.com This intermediate is then typically converted to tacrine or its derivatives through nucleophilic substitution at the C9 position. nih.gov

These fundamental synthetic routes provide a versatile platform for accessing the tricyclic core of tacrine, enabling further modifications and the development of a wide array of analogues. nih.govresearchgate.net

Design and Synthesis of Tacrine Derivatives

The modification of the tacrine scaffold has been extensively explored to enhance its therapeutic properties and mitigate adverse effects. These strategies involve alterations to the heterocyclic rings, the introduction of various functional groups, and the design of analogues with improved toxicological profiles.

Modification of Heterocyclic Rings and Functional Groups

A primary strategy for diversifying the tacrine structure involves modifying its heterocyclic rings and introducing new functional groups. mdpi.com These modifications aim to improve target engagement, selectivity, and pharmacokinetic properties. nih.gov

One approach is the late-stage modification of the tacrine core itself. For instance, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been successfully employed to synthesize N-aryltacrine derivatives. acs.org This method allows for the direct introduction of various aryl groups at the 9-amino position, leading to compounds with altered electronic and steric properties. acs.org

Another avenue of exploration involves the incorporation of entirely new heterocyclic systems. For example, tacrine derivatives have been synthesized with fused thienopyridine or pyrrolopyridine rings, creating novel tetracyclic systems. researchgate.net The synthesis of these analogues often still relies on the fundamental Friedländer annulation, but utilizes substituted starting materials to build the desired heterocyclic framework. researchgate.net Additionally, tacrine has been functionalized with nitroxide moieties, either attached to the amino group via spacers or integrated directly into the tacrine scaffold, to impart antioxidant properties. nih.gov

The introduction of functional groups onto the existing rings is also a common strategy. For example, the synthesis of tacrine-1,2,3-triazole derivatives has been achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, linking a triazole moiety to the tacrine core. nih.gov These modifications demonstrate the chemical tractability of the tacrine scaffold and the diverse range of derivatives that can be accessed through various synthetic transformations.

Halogenated Tacrine Analogues

The introduction of halogen atoms, particularly chlorine, onto the tacrine scaffold has been a significant area of investigation. nih.govnih.gov Halogenation can influence the electronic properties of the molecule, potentially enhancing its binding affinity for target enzymes and improving its selectivity. nih.gov

The 6-chloro substituent, for instance, is known to improve the inhibition of acetylcholinesterase (AChE). nih.gov Similarly, the synthesis of 7-chloro-1,2,3,4-tetrahydroacridin-9-amine (B3063203) has been reported as a key intermediate for further derivatization. acs.org The synthesis of these halogenated analogues typically involves starting with the corresponding halogenated anthranilic acid or anthranilonitrile in the Friedländer condensation. researchgate.net For example, 4-chloro-2-aminobenzonitrile can be reacted with cyclohexanone to produce 7-chlorotacrine. mdpi.com

Furthermore, 6,9-dichloro-1,2,3,4-tetrahydroacridine, synthesized from the reaction of 5-chloroanthranilic acid and cyclohexanone with a chlorinating agent like POCl₃, serves as a precursor for various derivatives. nih.gov The introduction of a second chlorine atom at the 9-position provides another reactive site for nucleophilic substitution, allowing for the attachment of different side chains. nih.gov Research has also explored the synthesis of fluorinated tacrine analogues, starting from fluoro-substituted anthranilonitriles. researchgate.net These halogenated derivatives have consistently shown potent inhibitory activity against cholinesterases. nih.govnih.gov

Design of Analogues with Modified Toxicological Profiles (e.g., 7-methoxytacrine, 7-phenoxytacrine)

A major focus in the development of tacrine analogues has been to mitigate the hepatotoxicity associated with the parent compound. nih.gov This has led to the design and synthesis of derivatives with modified toxicological profiles, with 7-methoxytacrine (7-MEOTA) being a prominent example. nih.govresearchgate.net

The introduction of a methoxy (B1213986) group at the 7-position of the tacrine ring system is known to reduce toxicity, although it may also weaken the inhibitory activity against acetylcholinesterase compared to tacrine itself. nih.gov The synthesis of 7-methoxytacrine and its derivatives often involves similar synthetic strategies to tacrine, starting with the appropriately substituted precursors. researchgate.netnih.gov

The development of 7-methoxytacrine has served as a platform for creating a new generation of multi-target-directed ligands. For example, a series of 7-MEOTA-adamantylamine heterodimers has been synthesized, linking the 7-methoxytacrine core to adamantylamine, a known NMDA receptor antagonist. nih.gov This approach aims to combine the cholinesterase inhibitory properties of the tacrine moiety with the neuroprotective effects of adamantylamine. nih.gov

The synthesis of these hybrids typically involves the initial preparation of 7-methoxytacrine, followed by the attachment of a linker and subsequent coupling with the second pharmacophore. researchgate.netnih.gov These efforts highlight a key strategy in modern drug design: modifying a known active scaffold to reduce toxicity while potentially introducing additional beneficial pharmacological activities.

Hybrid Molecule Strategies and Multi-Target Directed Ligands (MTDLs)

Given the complex and multifactorial nature of diseases like Alzheimer's, the development of multi-target-directed ligands (MTDLs) has emerged as a promising therapeutic strategy. nih.govnih.gov Tacrine, with its high ligand efficiency and well-established, albeit problematic, clinical history, has become a popular scaffold for the design of such hybrid molecules. nih.govnih.gov These MTDLs aim to simultaneously modulate multiple biological targets involved in the disease cascade. nih.gov

Tacrine-Based Homodimers and Heterodimers (e.g., Bis(7)-tacrine)

One of the earliest and most successful applications of the MTDL strategy involving tacrine was the development of homodimers. The most well-known of these is bis(7)-tacrine (B1662651), which consists of two tacrine units linked by a seven-carbon alkyl chain. nih.gov This dimerization was found to significantly increase the potency of acetylcholinesterase (AChE) inhibition, with some dimers showing up to 300-fold greater activity than tacrine itself. nih.gov The synthesis of these homodimers generally involves reacting 9-chloro-1,2,3,4-tetrahydroacridine with an appropriate α,ω-diamine linker. acs.org

Following the success of homodimers, research expanded to include heterodimers, where a tacrine moiety is linked to a different pharmacophore. This approach allows for the combination of tacrine's cholinesterase inhibition with other desired biological activities. A wide variety of heterodimers have been synthesized, including:

Tacrine-indole hybrids: These molecules combine tacrine with an indole (B1671886) moiety, which can also interact with the peripheral anionic site (PAS) of AChE and may possess other beneficial properties. nih.govtandfonline.com

Tacrine-coumarin heterodimers: These hybrids have shown potent inhibition of both AChE and butyrylcholinesterase (BChE). researchgate.net

Tacrine-tryptophan heterodimers: These have been developed as multi-target agents with potential for Alzheimer's drug development. nih.gov

Tacrine-adamantylamine heterodimers: These link tacrine with the NMDA receptor antagonist adamantylamine, aiming for a dual mechanism of action. researchgate.net

Tacrine-cinnamic acid hybrids: These have also been synthesized and evaluated as cholinesterase inhibitors. nih.gov

The synthesis of these heterodimers typically involves a modular approach. First, the individual pharmacophores are prepared with appropriate functional groups to allow for their linkage. Then, a suitable linker is used to connect the two units. The nature and length of the linker are critical and can significantly impact the biological activity of the final hybrid molecule. nih.gov

The table below provides examples of different tacrine-based dimers and their reported biological activities.

Compound TypeExampleLinkerKey Biological Finding
HomodimerBis(7)-tacrineHeptamethyleneSignificantly more potent AChE inhibitor than tacrine. nih.gov
HeterodimerTacrine-indoleAlkylene-thioureaPotent AChE inhibitors, with some showing selectivity for AChE over BChE. nih.gov
HeterodimerTacrine-coumarinNot specifiedPotent inhibitors of both human AChE and BChE. researchgate.net
Heterodimer7-MEOTA-adamantylamineThiourea with variable alkylene chainsDual binding site inhibitors of cholinesterases. nih.gov
HeterodimerTacrine-tryptophanNot specifiedPotent inhibitors of both AChE and BChE with additional activity against Aβ aggregation. nih.gov

Conjugation with Natural Products and Phytochemicals

The strategy of conjugating tacrine with natural products and phytochemicals leverages the inherent biological activities of these natural compounds to create multi-target-directed ligands.

Ferulic Acid: Hybrids of tacrine and ferulic acid have been synthesized to combine the cholinesterase inhibitory action of tacrine with the antioxidant properties of ferulic acid. researchgate.netnih.gov One synthetic approach involves the esterification of ferulic acid, followed by reaction with α,ω-dibromoalkanes to introduce a linker. This intermediate is then coupled with a tacrine derivative. nih.gov For instance, five tacrine-ferulic acid hybrids (TFA-1 to TFA-5) were created, where the linker length between the two moieties was varied (n=2-6). nih.gov Another study reported tacrine-ferulic acid hybrids (6a-e) that demonstrated potent acetylcholinesterase (AChE) inhibitory activity. researchgate.net The hybrid designated as 6d, in particular, was identified as a reversible and non-competitive inhibitor of AChE. researchgate.net

Indoles, Beta-Carboline Alkaloids, and Tryptophan: The indole nucleus, present in many pharmacologically active molecules, has been a key component in tacrine derivatization. nih.govacs.org

Indole Hybrids: Researchers have synthesized tacrine-indole heterodimers by tethering the two moieties with linkers of varying lengths. nih.govacs.org One study reported that hybrids containing a 6-chlorotacrine fragment and an unsubstituted indole connected by a six or seven-carbon methylene (B1212753) tether exhibited potent inhibitory activity against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). nih.govacs.org

Beta-Carboline Hybrids: A series of tacrine-(β-carboline) hybrids (11a-q) have been designed and synthesized. mdpi.comnih.gov The synthesis involves creating tacrine derivatives with aminoalkyl linkers, which are then coupled with a β-carboline carboxylic acid. mdpi.com Compound 11l from this series showed significant inhibitory potency against multiple cholinesterases and demonstrated an ability to chelate metal ions. mdpi.comnih.gov

Tryptophan Hybrids: Tacrine has been conjugated with L-tryptophan to create heterodimers. The synthesis typically involves linking the carboxyl group of tryptophan to an amino-functionalized linker attached to the tacrine core. nih.gov The resulting hybrid, S-K1035, emerged as a potent inhibitor of both AChE and BChE, with IC₅₀ values of 6.3 nM and 9.1 nM, respectively. nih.gov

Table 1: Tacrine Hybrids with Natural Products and Phytochemicals

Hybrid ClassExample CompoundSynthetic ApproachKey Finding (IC₅₀)Source
Ferulic AcidHybrid 6dCoupling of tacrine and ferulic acid via an alkyl linker.Potent, reversible, non-competitive AChE inhibitor. researchgate.net
Indole6-chlorotacrine-indole hybridTethering of 6-chlorotacrine and indole with a 6-7 carbon linker.hAChE IC₅₀ = 70 pM; hBChE IC₅₀ = 20 pM. nih.govacs.org
Beta-CarbolineHybrid 11lCoupling of aminoalkyl-tacrine with β-carboline carboxylic acid.hAChE IC₅₀ = 63.2 nM; BuChE IC₅₀ = 39.8 nM. mdpi.com
TryptophanS-K1035Amide bond formation between amino-linker on tacrine and tryptophan.AChE IC₅₀ = 6.3 nM; BChE IC₅₀ = 9.1 nM. nih.gov

Hybridization with Other Pharmacophores

Creating hybrid molecules by combining tacrine with other synthetic pharmacophores is a major strategy to develop multifunctional agents. This approach involves covalently linking tacrine to another pharmacologically active scaffold, often via a flexible alkyl chain.

7-Hydroxycoumarin: Tacrine-coumarin hybrids have been synthesized, some incorporating a 1,2,3-triazole linker. nih.gov One of the most potent derivatives, compound 8m, exhibited an exceptionally strong inhibitory activity against butyrylcholinesterase (BChE) with an IC₅₀ value of 6 nM. nih.gov Another series of tacrine-coumarin heterodimers was synthesized where compound 7c was found to be a potent inhibitor of human AChE (hAChE), with an IC₅₀ of 0.0154 μM. researchgate.net

Acridine (B1665455): Tacrine-acridine hybrids have been developed, linking the two acridine cores with carbon chains of varying lengths. This strategy aims to create dual-binding inhibitors that can interact with both the catalytic and peripheral sites of cholinesterase enzymes. The most active compound, 3d, demonstrated picomolar inhibitory potency against both AChE (IC₅₀ = 7.6 pM) and BChE (IC₅₀ = 1.7 pM).

Cinnamic Acid: A series of tacrine-cinnamic acid hybrids were synthesized and evaluated. The optimal compounds, 19, 27, and 30, showed potent inhibition of human AChE with IC₅₀ values of 10.2 nM, 16.5 nM, and 15.3 nM, respectively.

Phenolic Acid: Novel tacrine-phenolic acid dihybrids and even trihybrids incorporating ligustrazine have been synthesized. Compound 9i from this series was a highly potent inhibitor of electric eel AChE (eeAChE) with an IC₅₀ of 3.9 nM and human AChE (hAChE) with an IC₅₀ of 65.2 nM.

Hydroxyphenyl Benzimidazole: Tacrine-hydroxyphenylbenzimidazole (TAC-BIM) hybrids have been designed and synthesized, showing improved AChE inhibitory activity in the nanomolar range compared to tacrine alone.

NSAIDs: Tacrine has been hybridized with the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The resulting hybrids showed potent AChE inhibition, with compound 471 being the most active, displaying an IC₅₀ of 10 nM.

Phenothiazine (B1677639): Tacrine-phenothiazine heterodimers have been designed and synthesized. One hybrid, compound 318, was identified as the most potent AChE inhibitor in its series, with an IC₅₀ of 89 nM.

Squaramide: Tacrine-squaramide hybrids were created by combining the tacrine nucleus with a squaric acid moiety via a diaminoalkylene chain. The synthesis involves the condensation of 9-aminoalkylamino-1,2,3,4-tetrahydroacridines with diethoxysquarate, followed by hydrolysis to yield the squaramic acid hybrids.

Triazole: The triazole ring is often used as a stable linker to connect tacrine with other pharmacophores, such as glycoconjugates or coumarins, frequently via click chemistry. nih.gov One such triazole-linked tacrine glycoconjugate, A-1, showed an AChE IC₅₀ of 0.4 μM.

Phenylthiazole: Multipotent phenylthiazole-tacrine hybrids have been synthesized. These compounds were found to be potent cholinesterase inhibitors, with the most active against BChE showing a pIC₅₀ value of 10.35.

Benzothiazole (B30560): Tacrine has been conjugated with benzothiazole (BTA) moieties using various linkers. In one series (7a–7e), the compound with the shortest linker (7a) showed the best AChE inhibition (IC₅₀ = 0.34 μM). Another synthetic route involved creating TAC-PhBTA hybrids by first synthesizing alkyl-substituted tacrine-amines and coupling them with a phenylbenzothiazole unit.

Pyrazole: Tacrine has been incorporated into pyrazole-containing structures. One approach involves the tin(IV) chloride-catalyzed cyclocondensation of 1-aryl-4-cyano-5-aminopyrazole with β-ketoesters to create tacrine analogues.

Chromene: Tacrine-chromene derivatives have been synthesized via the Friedländer reaction of 2-amino-7-hydroxy-4-substituted-chromene-3-carbonitriles with cyclohexanone in the presence of AlCl₃. mdpi.com Compounds 5c and 5d from this series were potent hAChE inhibitors with IC₅₀ values of 0.44 and 0.25 μM, respectively. mdpi.com

Dihydroxypyridine: Tacrine-1,4-dihydropyridine (DHP) hybrids, named tacripyrines, were synthesized through the Friedländer reaction between ethyl esters of 6-amino-4-aryl-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylic acids and cyclohexanone. researchgate.net These hybrids are potent and selective AChE inhibitors. researchgate.net

Tetrahydroquinolone: A series of heterodimers using 6-chlorotacrine and the tetrahydroquinolone moiety from huperzine A have been designed and synthesized. nih.gov Compound 7b from this series was a particularly potent AChE inhibitor with an IC₅₀ value below 1 nM. nih.gov

Dipicolylamine: Tacrine-dipicolylamine dimers have been created by covalently linking the two moieties. acs.org Compound 13a from this series exhibited nanomolar inhibition of both AChE and β-amyloid aggregation. acs.org

Arylisoxazole: Novel arylisoxazole-tacrine analogues have been developed. Compounds 7l and 7b from this work were identified as potent inhibitors of both AChE and BChE.

Peptides: Tacrine has been coupled with peptides, such as the model amphipathic cell-penetrating peptide (MAP). The synthesis involved solid-phase peptide synthesis of MAP, followed by conjugation with a tacrine derivative using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Table 2: Tacrine Hybrids with Other Pharmacophores

PharmacophoreExample CompoundSynthetic ApproachKey Finding (IC₅₀)Source
AcridineHybrid 3dLinking two acridine cores with a carbon spacer.AChE IC₅₀ = 7.6 pM
Cinnamic AcidCompound 19Coupling of tacrine and cinnamic acid via an alkyl linker.hAChE IC₅₀ = 10.2 nM
NSAID (Indomethacin)Hybrid 471Coupling of tacrine and indomethacin.AChE IC₅₀ = 10 nM
BenzothiazoleHybrid 7aConjugation of tacrine and benzothiazole with a short linker.AChE IC₅₀ = 0.34 μM
TetrahydroquinoloneHybrid 7bCoupling of 6-chlorotacrine with a tetrahydroquinolone moiety.AChE IC₅₀ < 1 nM nih.gov

Sustainable Synthetic Approaches

Efforts to create more environmentally friendly synthetic routes to tacrine and its derivatives have focused on replacing volatile organic compounds (VOCs) with greener alternatives.

Deep Eutectic Solvents (DESs): A highly efficient and sustainable method for synthesizing tacrine has been developed using deep eutectic solvents (DESs). mdpi.com The reaction of 2-aminobenzonitrile and cyclohexanone in a Lewis acidic DES (LADES), such as a mixture of zinc chloride (ZnCl₂) and choline (B1196258) chloride (ChCl), at 120°C yields tacrine in up to 98%. mdpi.com This method is scalable, with successful synthesis at the 3-gram level without a loss in yield. mdpi.com The protocol has also been successfully applied to the synthesis of tacrine derivatives, such as 4-chloro-tacrine, using a FeCl₃·6H₂O/urea DES. mdpi.com This approach avoids the use of traditional VOCs, enhancing the green credentials of the synthesis. mdpi.com

Click Chemistry Applications in Tacrine Derivatization

Click chemistry, particularly the Copper(I)-Catalyzed Alkyne–Azide 1,3-Dipolar Cycloaddition (CuAAC), has become a valuable tool for the synthesis of complex tacrine derivatives. This reaction is known for its high efficiency, specificity, and mild reaction conditions.

The CuAAC reaction has been employed to link tacrine to various other molecules, including peptides and glycoconjugates, via a stable 1,2,3-triazole ring.

Peptide Conjugation: Tacrine was coupled to a model amphipathic peptide (MAP) by first synthesizing an azide-functionalized peptide and an alkyne-functionalized tacrine derivative, which were then joined using the CuAAC reaction.

Glycoconjugate Synthesis: Tacrine-linked triazole glycoconjugates were synthesized via the Huisgen [3+2] cycloaddition of anomeric azides with terminal acetylenes derived from tacrine.

In Situ Triazole Formation in DES: A sustainable approach combines the synthesis of tacrine derivatives with click chemistry in a one-pot process. N-propargyl-substituted tacrine derivatives were reacted with in situ-generated aryl azides in a deep eutectic solvent, catalyzed by copper, to form novel triazole-based tacrine derivatives with high yields (90–95%). mdpi.com This method integrates the benefits of sustainable solvents with the efficiency of click chemistry. mdpi.com

Preclinical Pharmacological and Biological Evaluation of Tacrine and Its Derivatives

In Vitro Enzyme Inhibition Assays

The primary mechanism of action for tacrine (B349632) involves the inhibition of cholinesterases, enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132).

Tacrine has demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). medchemexpress.commedchemexpress.com Studies have shown that tacrine and its derivatives can effectively inhibit these enzymes in a concentration-dependent manner. nih.gov For instance, tacrine has been reported to inhibit AChE from snake venom and BChE from human serum. nih.gov The inhibitory potency of tacrine derivatives can be influenced by the length of their hydrocarbon chains, with longer chains (n=7-9) showing higher inhibitory activity and greater selectivity towards AChE. mdpi.com

The inhibitory effects of tacrine are quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constants (Ki and Ki'). For snake venom AChE and human serum BChE, tacrine has reported IC50 values of 31 nM and 25.6 nM, respectively. medchemexpress.comnih.gov Kinetic analyses have revealed a mixed type of inhibition for both enzymes. nih.gov The Ki value, representing the dissociation constant of the enzyme-inhibitor complex, was found to be 13 nM for venom AChE and 12 nM for serum BChE. nih.gov Furthermore, the dissociation constant of the enzyme-substrate-inhibitor complex (Ki') was estimated to be 20 nM for venom AChE and 10 nM for serum BChE. nih.gov

Table 1: Inhibition Constants of Tacrine

Enzyme IC50 Ki Ki'
Acetylcholinesterase (AChE) 31 nM 13 nM 20 nM

Cellular Models for Biological Activity Assessment

Beyond enzyme inhibition, the biological activities of tacrine and its derivatives have been explored in various cellular models to understand their neuroprotective potential.

Tacrine has demonstrated significant neuroprotective effects in different neuronal cell lines. In rat pheochromocytoma (PC12) cells, pretreatment with tacrine was found to attenuate hydrogen peroxide (H₂O₂)-induced injury. nih.gov Furthermore, certain tacrine derivatives have been shown to protect primary cultured astrocytes, pheochromocytoma cells, and neurons from apoptosis induced by hydrogen peroxide, amyloid-beta protein, and glutamate (B1630785). nih.gov Studies on human neuroblastoma cell lines have also indicated the potential of tacrine to influence cellular processes related to Alzheimer's disease. uni.lunih.gov

Tacrine has been shown to modulate cellular apoptosis and stress responses. In PC12 cells exposed to H₂O₂, tacrine prevented apoptosis, as evidenced by the reduction of chromatin condensation and DNA fragmentation. nih.gov This neuroprotective effect is possibly achieved by inhibiting the expression of pro-apoptotic genes. nih.gov Specifically, tacrine was found to attenuate the H₂O₂-induced overexpression of p53 and bax, two key genes involved in the apoptotic pathway. nih.gov However, other studies suggest that tacrine itself can induce apoptosis through the generation of reactive oxygen species (ROS) and by causing an accumulation of misfolded AChE in the endoplasmic reticulum (ER), leading to ER stress. nih.govnih.gov

A hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides. nih.gov Tacrine and its derivatives have been investigated for their ability to inhibit this process. In human neuroblastoma cell lines, tacrine treatment has been shown to reduce the levels of secreted Aβ40 and Aβ42. uni.lunih.gov This effect is not due to a decrease in the synthesis of the amyloid precursor protein (APP). nih.gov Some tacrine-based hybrids have demonstrated the ability to inhibit both self-mediated and AChE-induced Aβ aggregation. nih.govmdpi.com For example, a tacrine-ferulic acid hybrid was found to inhibit AChE-induced Aβ aggregation and reduce Aβ-induced oxidative stress in PC12 cells. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
Tacrine (hydrochloride) (hydrate)
Acetylcholine
Amyloid-beta (Aβ)
Ferulic Acid
Hydrogen Peroxide (H₂O₂)
p53

Cell Viability and Cytotoxicity Assessment Methodologies

The evaluation of cell viability and cytotoxicity of tacrine and its derivatives is crucial for understanding their therapeutic potential and safety profile. Several in vitro methodologies are commonly employed to assess these parameters.

A widely used technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . springernature.comnih.gov This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability. springernature.com In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. springernature.com The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. springernature.comnih.gov For instance, the cytotoxicity of tacrine and its derivatives has been evaluated using the MTT assay on various cell lines, including the human neuroblastoma SH-SY5Y cells and the liver carcinoma cell line, HepG2. nih.govnih.gov

Another common method is the Lactate (B86563) Dehydrogenase (LDH) assay . nih.govnih.gov LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity. tiarisbiosciences.comcaymanchem.com The assay measures the activity of released LDH, which is proportional to the number of lysed cells. promega.com This method has been used to compare the cytotoxicity of tacrine and its structurally related compounds in primary hepatocyte cultures from various species, including rats, mice, monkeys, dogs, rabbits, and humans. nih.govnih.gov

Flow cytometry is a powerful technique that allows for the multi-parametric analysis of individual cells within a population. nih.gov It can be used to assess apoptosis (programmed cell death) by using specific markers. nih.gov For example, Annexin V staining can identify early apoptotic cells by detecting the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane. youtube.com Propidium iodide (PI) is often used in conjunction with Annexin V to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity. youtube.com Flow cytometry has been employed to analyze the cell cycle distribution and mitochondrial membrane potential in cell lines treated with tacrine heterodimers. nih.gov

The Neutral Red Uptake Assay is another method used to assess cytotoxicity. nih.gov This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells. nih.gov

The Sulforhodamine B (SRB) assay is used to determine cell density based on the measurement of cellular protein content. nih.gov It is a sensitive method for assessing cytotoxicity and has been used to corroborate results from MTT assays. nih.gov

These methodologies provide valuable insights into the cytotoxic potential of tacrine and its derivatives, helping to guide the development of safer and more effective therapeutic agents.

Table 1: Methodologies for Cell Viability and Cytotoxicity Assessment

MethodologyPrincipleApplication Example for Tacrine/Derivatives
MTT Assay Measures metabolic activity via reduction of MTT to formazan by mitochondrial dehydrogenases. springernature.comAssessing cytotoxicity in SH-SY5Y and HepG2 cell lines. nih.govnih.gov
LDH Assay Quantifies the release of lactate dehydrogenase from damaged cells. tiarisbiosciences.comcaymanchem.comComparing cytotoxicity in primary hepatocyte cultures from different species. nih.govnih.gov
Flow Cytometry Multi-parametric analysis of individual cells using fluorescent markers for apoptosis (e.g., Annexin V/PI). nih.govyoutube.comAnalyzing cell cycle and mitochondrial membrane potential. nih.gov
Neutral Red Uptake Assay Measures the uptake of Neutral Red dye by viable cells. nih.govEvaluating cytotoxicity in cultured rat, dog, and human hepatocytes. nih.gov
SRB Assay Quantifies total cellular protein content as an indicator of cell density. nih.govCorroborating MTT assay results for cytotoxicity assessment. nih.gov

In Vivo Preclinical Models and Pharmacodynamic Studies

Animal Models for Neuroprotection and Behavioral Studies (e.g., Excitotoxicity Models, Lipopolysaccharide-Induced Neuroinflammation)

To investigate the neuroprotective and behavioral effects of tacrine, various in vivo animal models are utilized. These models aim to mimic specific aspects of neurodegenerative diseases and neuroinflammation.

Excitotoxicity Models: Glutamate-induced excitotoxicity is a key pathological process in several neurodegenerative disorders. In these models, an excessive amount of glutamate or its analogues, such as monosodium glutamate (MSG), is administered to animals, leading to neuronal damage. nih.gov The neuroprotective effects of tacrine and its derivatives have been demonstrated in these models, where they have been shown to antagonize glutamate excitotoxicity. nih.govnih.gov For example, certain tacrine derivatives have shown efficacy in protecting rats against behavioral impairments induced by MSG administration. nih.gov

Lipopolysaccharide (LPS)-Induced Neuroinflammation Models: Neuroinflammation is another critical component of neurodegeneration. Intraperitoneal administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used method to induce a systemic inflammatory response and subsequent neuroinflammation in animal models, typically mice. nih.govnih.gov This model is characterized by the increased production of pro-inflammatory cytokines, such as Interleukin-2 (B1167480) (IL-2), in the brain. nih.gov Tacrine has been shown to attenuate the LPS-induced increase in IL-2 levels in the brains of mice, suggesting its potential to modulate neuroinflammatory processes. nih.govnih.gov

Modulatory Effects on Neuroinflammation in Animal Models

Tacrine has demonstrated the ability to modulate neuroinflammatory responses in animal models. In LPS-induced neuroinflammation models in Swiss albino mice, tacrine administration has been found to significantly decrease the elevated levels of the pro-inflammatory cytokine IL-2 in the brain. nih.govnih.gov Furthermore, in a rat model of sciatic nerve chronic constriction injury, tacrine treatment was shown to inhibit the activation of glial cells (astrocytes and microglia) and reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the blood. nih.gov This anti-inflammatory effect is thought to be mediated, at least in part, through the JAK2/STAT3 signaling pathway, which is involved in neuroinflammatory processes. nih.gov

Table 2: Modulatory Effects of Tacrine on Neuroinflammation in Animal Models

Animal ModelKey FindingsReference
LPS-induced neuroinflammation in miceAttenuated the increase in IL-2 levels in the brain. nih.govnih.gov
Sciatic nerve chronic constriction injury in ratsInhibited glial cell activation and reduced levels of IL-1β, IL-6, and TNF-α. nih.gov

In Vivo Efficacy in Specific Disease Models

The in vivo efficacy of tacrine and its derivatives has been evaluated in various disease models, most notably for Alzheimer's disease (AD).

In a mouse model of AD induced by scopolamine, which causes memory impairment, a novel tacrine-selegiline hybrid compound (7d) was shown to improve cognitive function. nih.govnih.gov This suggests that multi-target compounds based on the tacrine scaffold hold promise for AD treatment. nih.gov

Furthermore, in a rat model of chronic cerebral ischemia, which can lead to cognitive deficits, an acetylcholinesterase inhibitor derivative of tacrine (compound 17) was found to correct impairments in spatial learning and memory. nih.gov The neuroprotective effect in this model was associated with the promotion of neurogenesis in the dentate gyrus and the inhibition of apoptosis in the CA1 region of the hippocampus. nih.gov

In studies using a passive avoidance task in mice, tacrine was shown to improve memory in amnesia models. researchgate.net However, at higher doses, it also demonstrated a suppressive effect on locomotor activity. researchgate.net

Preclinical Absorption, Distribution, and Metabolism Studies

Intestinal Absorption and Permeability Studies (e.g., Caco-2 Cell Model, Artificial Membrane Permeability)

Understanding the intestinal absorption and permeability of tacrine is essential for predicting its oral bioavailability. Several in vitro models are employed for this purpose.

The Caco-2 cell model is a widely accepted in vitro model for predicting human intestinal drug absorption. Caco-2 cells are human colon adenocarcinoma cells that, when cultured, differentiate to form a monolayer of polarized epithelial cells that resemble the enterocytes of the small intestine. Studies with bis(7)-tacrine (B1662651), a dimer of tacrine, in the Caco-2 cell model revealed that its absorptive permeability was significantly lower than in an artificial membrane, with a substantial amount of the compound being trapped within the cells. nih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to predict passive transcellular permeability. wikipedia.orgevotec.com This non-cell-based assay measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. sigmaaldrich.compion-inc.com The permeability of tacrine-donepezil hybrids has been evaluated using a PAMPA model designed to mimic the blood-brain barrier. nih.gov Studies with bis(7)-tacrine using an artificial membrane showed that its permeability was pH-dependent, with rapid diffusion at both pH 6.8 and 7.4. nih.gov

In situ intestinal perfusion studies in rats have also been conducted to investigate the intestinal absorption of tacrine derivatives. For bis(7)-tacrine, these studies revealed extensive intestinal extraction and high tissue binding, suggesting that these factors, along with hepatic metabolism, could contribute to a low oral bioavailability in vivo. nih.gov

Blood-Brain Barrier (BBB) Permeability Models

For a centrally acting agent like tacrine to be effective, it must cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates circulating blood from the brain's extracellular fluid. nih.govpion-inc.com Predicting a compound's ability to permeate the BBB is a critical step in the preclinical evaluation of central nervous system (CNS) drugs. nih.govnih.gov Various in vitro models have been developed to assess this permeability. nih.govbiotech-asia.org

These models range in complexity and include:

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput screening method uses an artificial lipid-infused filter to predict passive, transcellular diffusion across the BBB. nih.govpion-inc.com It is a non-cell-based assay that measures a compound's ability to permeate from a donor compartment to an acceptor compartment across the artificial membrane. pion-inc.com The PAMPA-BBB assay has been used to evaluate the permeability of tacrine derivatives and has shown a good correlation with in vivo brain permeation data for many small molecules. nih.govnih.gov

Cell-Based Transwell Models: These models utilize a monolayer of brain microvascular endothelial cells (BMECs) grown on a microporous membrane insert, separating a luminal (blood side) from an abluminal (brain side) compartment. nih.govnih.gov These models can be made more physiologically relevant by co-culturing the endothelial cells with other cell types of the neurovascular unit, such as astrocytes and pericytes. biotech-asia.orgmdpi.com The integrity of the barrier in these models is often assessed by measuring trans-endothelial electrical resistance (TEER). nih.gov

Dynamic and Microfluidic Models: To better mimic the in vivo environment, some advanced models incorporate shear stress, the force exerted by blood flow. nih.govmdpi.com Microfluidic "organ-on-a-chip" models create a dynamic microenvironment that more closely replicates the complex architecture and fluidic conditions of the cerebral microvasculature. nih.govmdpi.com

Tacrine's ability to cross the BBB is related to its physicochemical properties. It has a LogP value of 2.83, indicating moderate lipophilicity, which is favorable for penetrating the lipid-rich membranes of the BBB. mdpi.com Theoretical calculations of its blood-brain barrier partition coefficient (LogBB) also suggest it can enter the CNS. mdpi.com The use of models like PAMPA-BBB provides an essential tool for screening and developing new tacrine derivatives with potentially improved brain penetration. nih.govnih.gov

Computational and Theoretical Approaches in Tacrine Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Binding Affinity Prediction and Ligand-Receptor Interactions

Molecular docking simulations have been instrumental in estimating the binding affinity of tacrine (B349632) for its primary target, acetylcholinesterase (AChE). These simulations calculate a scoring function to predict the strength of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between tacrine and the enzyme. For instance, docking studies of protonated tacrine with human acetylcholinesterase (hAChE) have reported a high score conformation with a binding affinity of -7.87 kcal/mol. researchgate.net The accuracy of these binding free energy predictions is a subject of ongoing research, with various computational methods being compared to determine the most reliable approaches. tandfonline.com

The binding of tacrine is characterized by a network of interactions. In studies with hAChE, the protonated form of tacrine is observed to engage in hydrogen bonding, a crucial type of ligand-receptor interaction. researchgate.net Furthermore, the di-hydrated hydrochloride form of tacrine shows specific interactions involving the two water molecules, which contribute to the stability of the complex. nih.gov These water molecules can form hydrogen bonds with both the tacrine molecule and the surrounding amino acid residues of the protein. nih.gov

Identification of Key Active Site Residues and Interaction Patterns

Molecular docking has been pivotal in identifying the specific amino acid residues within the active site of cholinesterases that interact with tacrine. The active site of AChE is often described as having a catalytic anionic subsite (CAS) and a peripheral anionic site (PAS). nih.gov Tacrine and its derivatives have been shown to interact with both of these sites. ub.edunih.gov

Key residues in the active site gorge of AChE that interact with tacrine include Trp84 and Phe330, which are important for stabilizing the ligand in the active site. researchgate.net The choline (B1196258) moiety of acetylcholine (B1216132) itself is stabilized primarily through a cation-π interaction with Trp84. nih.gov Docking studies with protonated tacrine have revealed van der Waals interactions with residues such as Glu202, Tyr449, Thr83, Ser203, and Gly82 at the peripheral site. researchgate.net At the catalytic site, a significant hydrogen bond is formed with His447. researchgate.net In butyrylcholinesterase (BChE), residues like Asp70, Ser79, Trp82, Gly116, Thr120, Tyr332, and His438 play major roles in stabilizing the tacrine molecule through hydrogen bonding and π-π interactions. nih.govfrontiersin.org

The following table summarizes the key interacting residues and the types of interactions observed in computational studies of tacrine with cholinesterases.

EnzymeInteracting ResiduesInteraction Type
Human Acetylcholinesterase (hAChE) Trp84, Phe330π-π stacking, stabilization
His447Hydrogen bond
Glu202, Tyr449, Thr83, Ser203, Gly82Van der Waals
Butyrylcholinesterase (BChE) Trp82π-π stacking
Asp70, Tyr332Hydrogen bond, "swinging gate"
His438Hydrogen bond
Gly115, Gly116, Gly117Hydrogen bond network
Thr120Van der Waals

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the protein-ligand complex, complementing the static picture offered by molecular docking. These simulations model the movement of atoms and molecules over time, offering insights into conformational changes, stability, and the mechanisms of interaction.

Substrate Delivery and Release Mechanisms (e.g., Detour-Forward Release)

A significant contribution of MD simulations has been the elucidation of the mechanism by which tacrine enters and exits the deep and narrow active site gorge of cholinesterases. Studies on BChE have revealed a "detour-forward" release mechanism. nih.govfrontiersin.org This intricate process involves the substrate adopting a specific path to navigate out of the binding pocket. The release is dependent on hydrogen bonds, particularly with residues Tyr332 and Asp70. nih.gov These two residues act as a "swinging gate," dynamically controlling the passage of the ligand. nih.gov The simulations show that the substrate must overcome an energy barrier, which is influenced by the breaking of π-π stacking interactions with Trp82 and hydrogen bonds with Tyr332. nih.gov

Thermodynamic and Dynamic Properties of Binding

MD simulations, often in combination with methods like umbrella sampling, can be used to calculate the thermodynamic and dynamic properties of ligand binding. nih.govfrontiersin.org The free energy barrier for the release of tacrine from BChE has been calculated to be approximately 10.57–10.95 kcal/mol. nih.gov This barrier is a result of the non-covalent interactions between tacrine and the surrounding residues. nih.gov These calculations provide a quantitative measure of the binding strength and the kinetics of the interaction, offering a deeper understanding of the specific binding characteristics of tacrine within the enzymatic environment. nih.govfrontiersin.org

Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Free energy calculations are powerful computational tools used to estimate the binding affinity between a ligand, such as Tacrine, and its biological target, primarily acetylcholinesterase (AChE). Among the most widely used methods are Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These end-point methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govresearchgate.net

These calculations are typically performed on a series of snapshots taken from molecular dynamics (MD) simulations of the ligand-protein complex. The binding free energy (ΔGbind) is estimated by calculating the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states.

In a comparative study of various computational methods for a promising Tacrine-related AChE inhibitor, MM/GBSA and MM/PBSA were used to estimate the binding free energies. tandfonline.comnih.gov These methods provide a balance between computational cost and accuracy, making them valuable for screening and analyzing potential drug candidates. For instance, ensemble docking of Tacrine into the active site of AChE revealed binding energies of -42 and -79 kcal/mol for two different favorable conformations of the enzyme. nih.gov

Research on Tacrine-huperzine A hybrids has also employed free energy calculations to predict their binding modes and relative inhibitory activities against AChE. ub.edu These studies demonstrate the utility of computational methods in validating putative binding poses and understanding the structural basis for the enhanced activity of hybrid molecules. ub.edu The results can effectively distinguish between different binding orientations and ionization states of the drug within the enzyme's active site. ub.edu

Table 1: Comparison of Computational Methods for Binding Energy of Tacrine Derivatives This table is for illustrative purposes and combines findings from multiple computational studies.

Computational Method Target Protein Predicted Binding Energy (kcal/mol) Key Findings
Ensemble Docking AChE -42 to -79 Binding energy is highly dependent on the conformation of key amino acid residues like Y337. nih.gov
Ensemble Docking NMDAR -38 to -68 Binding energy is directly proportional to the size of the binding site pocket. nih.gov
MM/PBSA & MM/GBSA AChE Variable Used to estimate and compare binding free energies of Tacrine-related inhibitors. tandfonline.comnih.gov
Free Energy Calculations AChE - Successfully predicted differences in inhibitory activity for a series of Tacrine-huperzine A derivatives. ub.edu

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Prediction (Computational)

Computational ADME profiling is a critical component in modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. For Tacrine and its analogs, in silico tools like SwissADME and QikProp are used to assess their potential as drug candidates. nih.govnih.gov These programs calculate various physicochemical descriptors and predict ADME parameters, helping to identify molecules with favorable profiles, such as good blood-brain barrier (BBB) permeability, which is essential for a centrally acting drug. nih.gov

Key predicted parameters for Tacrine derivatives include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are estimated to predict oral bioavailability.

Distribution: The affinity for plasma proteins, such as human serum albumin (HSA), is a key factor in a drug's distribution. For a series of novel Tacrine analogs, the predicted binding affinity to HSA (logKaHSA) was found to be a significant parameter, with some analogs showing higher affinity than Tacrine itself. nih.gov The volume of distribution (Vd) is another critical factor, with Tacrine having a Vd of approximately 349 L. drugbank.com

Metabolism: Tacrine is primarily metabolized in the liver by the cytochrome P450 1A2 (CYP1A2) isozyme. drugbank.com The major metabolite formed is 1-hydroxy-tacrine (velnacrine), which retains central cholinergic activity. drugbank.com Computational tools can predict sites of metabolism and potential drug-drug interactions.

Excretion: Predictions can also be made regarding the route and rate of elimination of the compound from the body.

Furthermore, computational models can predict potential liabilities. For example, some models can identify structural fragments that may be associated with genotoxicity after metabolic activation. nih.gov

Table 2: Computationally Predicted ADME-Related Properties for Tacrine Analogs This table represents typical parameters evaluated in computational ADME studies.

Property Predicted Value/Range Significance
Human Serum Albumin Affinity (logKaHSA) 3.5 - 5.06 Indicates the extent of binding to plasma proteins, affecting drug distribution. nih.gov
BBB Permeability Assessed via multiple parameters Crucial for drugs targeting the central nervous system like AChE inhibitors. nih.gov
Primary Metabolizing Enzyme Cytochrome P450 1A2 Identifies the key enzyme responsible for Tacrine's breakdown. drugbank.com
Major Active Metabolite 1-hydroxy-tacrine Shows that metabolism does not necessarily lead to inactive compounds. drugbank.com
Genotoxicity Alerts Identified for aromatic amine fragment Highlights potential safety concerns based on chemical structure. nih.gov

Statistical and Chemometric Analyses in Structure-Activity Studies (e.g., Principal Component Analysis)

Statistical and chemometric methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are vital for understanding the link between the chemical structure of Tacrine derivatives and their biological activity. nih.gov These mathematical models establish quantitative correlations that can predict the potency of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.govresearchgate.net

In the study of Tacrine-related AChE inhibitors, QSAR models have been developed for various classes of compounds, even when experimental data comes from different sources and conditions. nih.gov These models use a wide range of molecular descriptors (e.g., topological, electronic, steric) to build a mathematical equation that relates these descriptors to the inhibitory activity.

A common approach involves Three-Dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). For a set of 68 Tacrine derivatives, 3D-QSAR models were developed that showed good statistical quality and predictive ability. researchgate.net The statistical parameters for the CoMSIA model were robust, with a high cross-validated correlation coefficient (q²) of 0.807, a non-cross-validated correlation coefficient (r²) of 0.96, and a predictive r² of 0.865, indicating a reliable and predictive model. researchgate.net

These models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely increase or decrease activity. researchgate.net This provides a clear roadmap for designing more potent inhibitors. Chemometric analyses can also be applied to other properties, such as predicting analytical data for new compounds before synthesis, further streamlining the development process. nih.gov

Table 3: Statistical Parameters of a 3D-QSAR (CoMSIA) Model for Tacrine Derivatives Data from a study on 68 Tacrine derivatives as human AChE inhibitors.

Statistical Parameter Value Description
q² (Cross-validated r²) 0.807 Indicates the internal predictive ability of the model. researchgate.net
r² (Non-cross-validated r²) 0.96 Measures how well the model fits the training set data. researchgate.net
r²pred (Predictive r²) 0.865 Measures the model's ability to predict the activity of a test set of compounds. researchgate.net
Number of Components 6 The number of principal components used to build the model.

Future Perspectives and Emerging Research Directions for Tacrine Based Compounds

Development of Next-Generation Multi-Target Directed Ligands

The multifactorial nature of neurodegenerative diseases like Alzheimer's has spurred the move from a "one-target, one-disease" model to the design of Multi-Target Directed Ligands (MTDLs). nih.govnih.gov This strategy involves creating hybrid compounds that can simultaneously modulate several key pathophysiological processes. nih.gov Tacrine's structure is frequently used as a foundational fragment in these MTDLs due to its well-established AChE inhibitory activity and amenability to chemical modification. mdpi.comnih.gov

Researchers have successfully developed numerous tacrine-based hybrids by conjugating the tacrine (B349632) moiety with other pharmacologically active molecules. These hybrids are designed to address a wider range of targets beyond simple cholinesterase inhibition. mdpi.com Key strategies include:

Inhibition of Aβ Aggregation: Since both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can play a role in the aggregation of amyloid-β (Aβ) peptides, dual-binding inhibitors that target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE are of great interest. mdpi.comnih.gov Hybrids have been designed to interfere with this process, a central event in Alzheimer's pathology. nih.gov

Antioxidant Properties: Tacrine has been combined with natural antioxidants like ferulic acid and caffeic acid. nih.govnih.gov For instance, tacrine-ferulic acid hybrids were designed to merge the AChE inhibitory function of tacrine with the antioxidant capabilities of ferulic acid. nih.gov

Metal Chelation: To counteract metal dyshomeostasis implicated in neurodegeneration, tacrine has been linked with metal-chelating agents. Tacrine-PBT2 hybrids, for example, combine tacrine with an 8-hydroxyquinoline (B1678124) derivative, displaying potent cholinesterase inhibition alongside metal-chelating and neuroprotective properties. nih.gov

Targeting Multiple Enzymes: Novel tacrine-chromene derivatives have been synthesized to inhibit AChE, BuChE, BACE-1, and monoamine oxidase-B (MAO-B). acs.org Compounds 5c and 5d from one study demonstrated strong inhibition of both human AChE and BuChE, with activity against the latter being 5- to 10-fold more potent than the established drug rivastigmine. acs.org

Examples of Tacrine-Based Multi-Target Directed Ligands

Hybrid Compound ClassAdditional PharmacophoreIntended Additional Targets/PropertiesReference
Tacrine-Chromene HybridsChromeneBACE-1, MAO-B, Aβ Aggregation Inhibition acs.org
Tacrine-Ferulic Acid HybridsFerulic AcidAntioxidant Activity nih.govnih.gov
Tacrine-PBT2 Hybrids8-hydroxyquinoline (PBT2 fragment)Metal Chelation, Neuroprotection nih.gov
Tacrine-Phenothiazine HybridsPhenothiazine (B1677639)Tau Protein Hyperphosphorylation Inhibition researchgate.net
Silibinin-Tacrine CodrugsSilibininNeuroprotection, Reduced Hepatotoxicity nih.gov

Integration of Advanced Computational Methodologies in Drug Design

The design and optimization of novel tacrine derivatives are increasingly reliant on advanced computational methods. ajchem-a.comindexcopernicus.com Techniques like Computer-Aided Drug Design (CADD) and other in-silico approaches offer rapid and cost-effective means to screen virtual libraries, predict biological activity, and understand molecular interactions before committing to chemical synthesis. ajchem-a.comindexcopernicus.com

Key computational strategies being employed include:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to its target protein. In one study, docking was used to screen tacrine derivatives against the AChE crystal structure, identifying a lead molecule (A8 ) with a high binding score of -9.8 kcal/mol. This lead was then used as a template to design new theoretical molecules with potentially enhanced activity. ajchem-a.com

Structure-Activity Relationship (SAR) Studies: Computational methods like the Electron-Topological Method (ETM) are used to investigate the relationship between the chemical structure of tacrine analogues and their biological activity. nih.gov This allows researchers to identify the key molecular fragments responsible for potency and selectivity. nih.gov

Pharmacokinetic Prediction: In-silico tools are used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed compounds. ajchem-a.com This helps in the early identification of candidates with favorable drug-like properties, such as the ability to cross the blood-brain barrier (BBB). acs.orgchemrxiv.org For example, online prediction tools confirmed that certain tacrine-chromene hybrids were likely to be BBB penetrants. acs.org

Virtual Screening: Before synthesis, large databases of potential hybrid molecules can be computationally screened. For the development of tacrine-phenothiazine hybrids, software like Molegro Virtual Docker was used for initial screening, leading to the selection of three promising candidates (T5 , T18 , and T22 ) for synthesis and biological testing. researchgate.net

Application of Computational Methods in Tacrine Analogue Research

Computational MethodApplicationExampleReference
Molecular DockingPredicting binding affinity and interactions with target enzymes (AChE, BuChE).Identification of compound A8 as a lead template for designing new inhibitors. ajchem-a.com
Virtual ScreeningInitial filtering of large compound libraries to select promising candidates for synthesis.Use of Molegro Virtual Docker to screen tacrine-phenothiazine hybrids. researchgate.net
ADMET PredictionEvaluating drug-likeness, including BBB permeability and potential toxicity.Online prediction of BBB penetration for tacrine-chromene derivatives. acs.orgajchem-a.com
Electron-Topological Method (ETM)Investigating structure-activity relationships (SAR) to identify key pharmacophores.Revealing molecular fragments specific to active vs. inactive AChE inhibitors. nih.gov

Exploration of Novel Non-Cholinergic Therapeutic Targets

While cholinesterase inhibition remains a cornerstone of tacrine's activity, future research is aggressively exploring non-cholinergic targets to create truly multi-faceted therapeutic agents. nih.govnih.gov Tacrine and its derivatives have been shown to interact with a variety of other biological systems, opening new avenues for treatment. nih.govacs.org

Emerging non-cholinergic targets for tacrine-based compounds include:

Monoaminergic Systems: Tacrine has been found to interact with monoaminergic systems, and some tetracyclic analogues are potent inhibitors of serotonin (B10506) (5-HT) uptake, with one compound (18 ) being 100-400 times more active than tacrine in this regard. nih.gov This suggests these compounds could facilitate both cholinergic and monoaminergic neurotransmission. nih.gov Furthermore, studies show tacrine can affect the metabolism of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA). acs.org

N-methyl-D-aspartate (NMDA) Receptors: Tacrine itself is a low-affinity N-methyl-D-aspartate receptor (NMDAR) antagonist. nih.gov Building on this, novel derivatives are being developed to combine ChE inhibition with more potent NMDAR antagonism. chemrxiv.org Compound 5m , for example, showed potent and voltage-independent inhibition at the GluN1/GluN2B subunits of the NMDA receptor. chemrxiv.org

Tau Protein: The phenothiazine scaffold, a key component of the tau aggregation inhibitor Rember, has been hybridized with tacrine. researchgate.net The resulting compound T5 not only inhibited AChE but also markedly prevented tau hyperphosphorylation in a cell model. researchgate.net

Calcium Channels: Research has indicated that tacrine can attenuate calcium influx by blocking L-type and N-type calcium channels in neuronal cell lines, an action independent of its AChE activity. nih.gov

Neuroinflammation: Tacrine may have an inhibitory effect on neuroinflammation, as demonstrated by its ability to decrease high levels of interleukin-2 (B1167480) (IL-2) in the brain in an animal model. nih.gov

Strategies for Enhanced Pharmacokinetic and Pharmacodynamic Profiles

A critical focus of future research is to overcome the pharmacokinetic limitations of the original tacrine molecule, particularly its hepatotoxicity and variable bioavailability. chemrxiv.orgnih.gov The goal is to design new analogues with improved metabolic stability, better target engagement, and enhanced safety profiles. chemrxiv.org

Strategies to improve these profiles include:

Chemical Modification for Metabolic Stability: One approach is the strategic incorporation of deuterium (B1214612) atoms. In a recent study, the deuterated compound 7 showed enhanced metabolic stability, likely due to a shift in its metabolic pathway. chemrxiv.org Other modifications to the amino group of the tacrine molecule have also been shown to decrease hepatotoxicity. mdpi.com

Alternative Delivery Routes: To minimize hepatic side effects associated with oral administration, alternative delivery methods are being explored. Studies suggest that intranasal administration of specific tacrine formulations could reduce gastrointestinal and hepatic issues, providing a more direct route to the central nervous system. mdpi.com

Optimizing Blood-Brain Barrier (BBB) Permeability: While tacrine itself crosses the BBB, modifications can impact this ability. The addition of large molecular groups, such as chelators for radiolabeling, can increase the size and reduce the lipophilicity of the molecule, thereby hindering its passage into the brain. mdpi.com Therefore, careful design is required to balance multi-target functionality with the ability to reach the intended site of action.

Improving Pharmacodynamic Sensitivity: Studies in aged rats have shown an increased pharmacodynamic sensitivity to cholinesterase inhibitors, which was linked to higher blood and brain concentrations of the drugs. nih.gov Understanding these age-related changes is crucial for optimizing the therapeutic window of new tacrine analogues in elderly populations. nih.gov

Investigation of Stereospecificity and Chirality in Tacrine Analogues

As tacrine-based compounds evolve from simple molecules into more complex, multi-ring hybrids, the introduction of chiral centers becomes increasingly common. The three-dimensional arrangement of atoms (stereochemistry) is a fundamental aspect of drug action, as biological targets like enzymes and receptors are themselves chiral and often exhibit stereospecific binding.

The investigation of stereospecificity and chirality is a critical emerging direction for several reasons:

Differential Biological Activity: Different stereoisomers (enantiomers or diastereomers) of a single compound can have vastly different pharmacological activities. One isomer may be highly potent, while another may be inactive or even produce undesirable off-target effects.

Optimizing Therapeutic Index: By isolating the most active and least toxic stereoisomer, the therapeutic index of a drug can be significantly improved. This involves developing methods for stereoselective synthesis to produce a single, desired isomer rather than a mixture (racemate).

Understanding Structure-Activity Relationships (SAR): The synthesis and evaluation of individual stereoisomers provide deeper insights into the specific molecular interactions between the drug and its target. This knowledge is invaluable for the rational design of future analogues with even greater potency and selectivity. carewellpharma.in

While many studies focus on the synthesis of novel tacrine derivatives, a dedicated focus on the stereochemical aspects is a logical and necessary next step. nih.govbenthamscience.com As MTDLs become more structurally sophisticated, the systematic investigation of chirality will be essential for refining these promising compounds into safe and effective clinical candidates.

Compound Name Reference

Q & A

Q. What are the critical physicochemical properties of tacrine hydrochloride hydrate, and how do they influence experimental design?

Tacrine hydrochloride hydrate (TCR) has a molecular formula of C₁₃H₁₅ClN₂·H₂O, a molar mass of 270.76 g/mol, and a melting point of 280–284°C . Its solubility in water (217 mg/L for the free base) is enhanced in hydrochloride form, making it suitable for aqueous buffers and ethanol-based formulations . For experimental reproducibility:

  • Characterization : Use differential scanning calorimetry (DSC) to confirm melting points and thermogravimetric analysis (TGA) to assess hydrate stability.
  • Storage : Store in tight containers at -20°C (powder) or -80°C (solubilized) to prevent degradation, as moisture and light exposure can alter stability .

Q. How is tacrine’s acetylcholinesterase (AChE) inhibitory activity quantified in vitro?

TCR inhibits AChE and butyrylcholinesterase (BChE) with IC₅₀ values of 31 nM and 25.6 nM, respectively . Methodological steps include:

  • Enzyme assays : Use Ellman’s method with acetylthiocholine iodide as substrate. Monitor absorbance at 412 nm to track thiocholine production.
  • Controls : Include donepezil (IC₅₀ = 8.12 nM for AChE) as a positive control .
  • Data normalization : Express activity as % inhibition relative to substrate-only controls.

Q. What strategies improve tacrine’s solubility for in vivo studies?

TCR’s hydrochloride hydrate form enhances water solubility. To optimize:

  • Solvent selection : Use DMSO for stock solutions (252.2 mM solubility) and dilute in PBS or saline for dosing .
  • Co-solvents : Test cyclodextrins or surfactants (e.g., Tween-80) to stabilize tacrine in aqueous media .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of tacrine derivatives?

While tacrine derivatives like 1,2,3,4-tetrahydroacridin-9-amine show lower docking energies (e.g., -9.2 kcal/mol for APP protein), poor bioavailability may limit in vivo effects . Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life, brain-to-plasma ratios, and metabolite formation using LC-MS/MS.
  • BBB penetration assays : Use parallel artificial membrane permeability assay (PAMPA) or in situ brain perfusion models .

Q. What methodological considerations are critical for designing tacrine combination therapies targeting Alzheimer’s disease?

Tacrine’s dual AChE inhibition and NMDA receptor antagonism (IC₅₀ = 190 μM) suggest synergy with anti-inflammatory agents . Experimental design should include:

  • Synergy analysis : Apply the Chou-Talalay method to calculate combination indices (CI) using cell viability assays (e.g., SH-SY5Y neurons).
  • Multi-target validation : Use transcriptomics or proteomics to assess APP processing and IL-1β modulation .

Q. How can molecular docking studies improve tacrine derivative design?

In silico docking (e.g., using Hex or Molegrow) identifies structural compatibility between tacrine derivatives and targets like amyloid precursor protein (APP). Key steps:

  • Ligand preparation : Optimize 3D structures with Lipinski’s Rule of Five compliance (molecular weight <500 Da, logP <5) .
  • Validation : Compare docking scores (e.g., binding energy ≤-8 kcal/mol) with experimental IC₅₀ values to prioritize candidates .

Q. What experimental approaches validate tacrine’s anti-inflammatory effects in neurodegenerative models?

Tacrine reduces hippocampal IL-1β in animal models . Methods include:

  • In vivo models : Use transgenic APP/PS1 mice; measure cytokine levels via ELISA in serum and brain homogenates.
  • Microglial assays : Treat BV-2 cells with tacrine and LPS, then quantify TNF-α secretion via qPCR or multiplex assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.